molecular formula C7H9N3O B8202851 3-Amino-6-methylpyridine-2-carboxamide

3-Amino-6-methylpyridine-2-carboxamide

Cat. No.: B8202851
M. Wt: 151.17 g/mol
InChI Key: NKFVXAZBIDFMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methylpyridine-2-carboxamide is a functionalized pyridine derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block for constructing more complex molecular architectures. Its structure, featuring both an amino and a carboxamide group on the pyridine core, makes it a valuable precursor for synthesizing diverse heterocyclic systems, such as furopyridines and thienopyridines, which are important scaffolds in the search for new therapeutic agents . Compounds based on the pyridine carboxamide structure have been identified as promising hits in phenotypic screens against infectious diseases. For instance, certain pyridine carboxamide prodrugs have demonstrated potent, AmiC-dependent anti-mycobacterial activity against Mycobacterium tuberculosis , including drug-resistant strains, and have shown efficacy in inhibiting intracellular growth within macrophages . Furthermore, structurally related 3-aminothieno[2,3-b]pyridine-2-carboxamides have been investigated for treating proliferative, autoimmune, and inflammatory diseases, highlighting the potential of this chemotype in oncology and immunology research . Researchers can utilize this chemical to develop novel kinase inhibitors or to explore new mechanisms of action in antibiotic discovery . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-amino-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFVXAZBIDFMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-methylpyridine-2-carboxamide (CAS 1314982-00-7)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Overview

3-Amino-6-methylpyridine-2-carboxamide is a substituted picolinamide, a class of compounds recognized for its diverse applications in medicinal chemistry and materials science. The pyridine ring, a foundational scaffold in numerous pharmaceuticals, is functionalized with an amino group, a methyl group, and a carboxamide group. This specific arrangement of functional groups suggests potential for hydrogen bonding, metal chelation, and further synthetic elaboration, making it an intriguing candidate for drug discovery and development.

Pyridine carboxamides are known to act as inhibitors for various enzymes and have been explored as potential therapeutic agents for conditions ranging from bacterial infections to cancer.[1][2] The presence of the 3-amino group, in particular, can be crucial for biological activity, as seen in derivatives of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, which have shown significant antitumor properties.[3]

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on data from structurally similar compounds, such as 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) and other aminopyridine derivatives.[4][5]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₉N₃OBased on structure
Molecular Weight 151.17 g/mol Based on structure[4]
Appearance White to off-white or pale yellow solidTypical for similar organic compounds
Melting Point 140 - 160 °CExtrapolated from related aminopyridine carboxamides
Solubility Soluble in DMSO, methanol; sparingly soluble in waterCommon for polar, crystalline organic molecules
logP ~0.3Calculated for structural isomer 3-Amino-5-methylpyridine-2-carboxamide[4]
Spectroscopic Profile (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, singlets for the amino and carboxamide protons (which may be broad), and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR will display seven unique carbon signals, corresponding to the six carbons of the pyridine ring and the carboxamide, plus the methyl carbon.

  • IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the primary amine and amide, C=O stretching of the amide, and C=C/C=N stretching of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 151.0746 (for the exact mass), with characteristic fragmentation patterns involving the loss of the carboxamide and methyl groups.

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on established methodologies for constructing substituted pyridines.[3][6] The following multi-step synthesis is proposed, starting from commercially available 2-amino-6-methylpyridine.

Experimental Protocol: A Proposed Synthesis

Step 1: Nitration of 2-Amino-6-methylpyridine

  • Rationale: Introduction of a nitro group at the 3-position is a key step. The amino group is a strong activating group and will direct nitration to the ortho and para positions. In this case, the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-nitration at the desired position and to manage the reactivity of the starting material.

  • Procedure:

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-amino-6-methylpyridine portion-wise, maintaining the temperature below 10 °C.

    • Once dissolved, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine.[7]

Step 2: Sandmeyer Reaction to Introduce a Cyano Group

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of other functional groups, including a nitrile (cyano group). This will set the stage for the formation of the carboxamide.

  • Procedure:

    • Suspend 2-amino-6-methyl-3-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (nitrogen gas) should be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over sodium sulfate, and concentrate to yield 2-cyano-6-methyl-3-nitropyridine.

Step 3: Hydrolysis of the Cyano Group to a Carboxamide

  • Rationale: Partial hydrolysis of the nitrile to a primary amide can be achieved under controlled acidic or basic conditions. Sulfuric acid is often effective for this transformation.

  • Procedure:

    • Add 2-cyano-6-methyl-3-nitropyridine to concentrated sulfuric acid at room temperature.

    • Gently heat the mixture (e.g., to 50-60 °C) and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction and carefully pour it onto ice to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-methyl-3-nitropyridine-2-carboxamide.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 6-methyl-3-nitropyridine-2-carboxamide in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow start 2-Amino-6-methylpyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Amino-6-methyl-3-nitropyridine step1->intermediate1 step2 Sandmeyer Reaction (NaNO2, HCl, CuCN) intermediate1->step2 intermediate2 2-Cyano-6-methyl-3-nitropyridine step2->intermediate2 step3 Hydrolysis (H2SO4, H2O) intermediate2->step3 intermediate3 6-Methyl-3-nitropyridine-2-carboxamide step3->intermediate3 step4 Reduction (H2, Pd/C) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic route for this compound.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on the hazard profiles of structurally related aminopyridine derivatives.[5][8][9] These compounds are often classified as toxic or harmful.

  • Acute Toxicity: Aminopyridine derivatives can be toxic if swallowed and fatal in contact with skin.[8][9]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

Recommended Laboratory Practices:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several promising avenues for research:

  • Enzyme Inhibition: The pyridine carboxamide scaffold is present in numerous enzyme inhibitors. This compound could be screened against various kinase panels, proteases, or other enzyme classes relevant to oncology, inflammation, or infectious diseases. For example, related aminopyrazine-carboxamide derivatives have been investigated as FGFR inhibitors.[6]

  • Coordination Chemistry: The amino and carboxamide groups, along with the pyridine nitrogen, present potential metal chelation sites. This could be explored for applications in catalysis or the development of metal-based therapeutics.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could serve as a valuable fragment for screening campaigns to identify starting points for new drug discovery programs.

  • Medicinal Chemistry Scaffolding: The amino group provides a convenient handle for further synthetic elaboration, allowing for the generation of libraries of related compounds to explore structure-activity relationships (SAR).

Conclusion

This compound (CAS 1314982-00-7) is a compound with significant potential, stemming from its versatile chemical structure. While specific experimental data is currently sparse, this guide provides a comprehensive, technically grounded framework for researchers. The predicted properties, a plausible and detailed synthetic route, and safety recommendations based on close structural analogs offer a solid foundation for initiating laboratory work. As research into novel heterocyclic compounds continues to expand, molecules such as this will undoubtedly play a role in the development of new therapeutics and advanced materials.

References

  • PubChem. 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Kos, J., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019. Available from: [Link]

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • Sartorelli, A.C., et al. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. 1993. Available from: [Link]

  • Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. 2022. Available from: [Link]

  • PubChem. 3-Amino-5-methylpyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Amino-2-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Oakwood Chemical. 3-Amino-6-methylpyridine. Available from: [Link]

  • PubChem. 3-Amino-6-chloropyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. 2022.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2024.
  • Reagentia. 3-amino-6-methyl-pyridine-2-carboxamide (1 x 100 mg). Available from: [Link]

Sources

Difference between 3-aminopicolinamide and 3-amino-6-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-aminopicolinamide (3-APA) and its methylated analog, 3-amino-6-methylpicolinamide (3-A-6-MPA) . While both compounds serve as critical ortho-aminoamide scaffolds for synthesizing fused heterocycles—most notably pyrido[2,3-d]pyrimidines (kinase inhibitors)—the introduction of the methyl group at the C6 position fundamentally alters the physicochemical profile, metabolic stability, and metal-coordination geometry.

Key Distinction: The 6-methyl group acts as a "metabolic blocker," preventing oxidative degradation at the most reactive site of the pyridine ring, while simultaneously increasing lipophilicity and steric demand near the pyridine nitrogen.[1]

Physicochemical Profiling

The structural difference of a single methyl group imparts significant changes in electronic density and lipophilicity.[1]

Feature3-Aminopicolinamide (3-APA)3-Amino-6-methylpicolinamide (3-A-6-MPA)
Structure Pyridine ring unsubstituted at C6Pyridine ring methylated at C6
CAS Number 14631-28-8 1314982-00-7
Molecular Weight 137.14 g/mol 151.17 g/mol
Formula C₆H₇N₃OC₇H₉N₃O
Est. LogP ~ -0.6 (Hydrophilic)~ -0.1 (Increased Lipophilicity)
Basicity (pKa) ~5.7 (Pyridine N)~6.1 (Pyridine N) [1]
Metabolic Liability High (Oxidation at C6)Low (Blocked at C6)
Steric Profile Low steric hindranceSteric bulk adjacent to Pyridine N

Technical Insight: The electron-donating effect (+I) of the methyl group at C6 increases the electron density on the pyridine nitrogen, making 3-A-6-MPA slightly more basic than 3-APA. This can enhance nucleophilicity during cyclization reactions but may also alter binding affinity if the pyridine nitrogen acts as a hydrogen bond acceptor in a protein active site.[1]

Synthetic Pathways & Access

Synthesis of these scaffolds typically diverges in the precursor selection.[1] 3-APA is often derived from 3-aminopicolinic acid, whereas 3-A-6-MPA requires a pre-functionalized methylpyridine precursor, often processed via an ester intermediate.

Synthesis Logic Visualization

SynthesisPathways Start1 3-Aminopicolinic Acid Inter1 Methyl Ester Intermediate Start1->Inter1 Esterification (MeOH/H2SO4) Prod1 3-Aminopicolinamide (3-APA) Inter1->Prod1 Ammonolysis (NH3/MeOH) Prod2 3-Amino-6-methylpicolinamide (3-A-6-MPA) Prod1->Prod2 Methylation Effect Start2 2-Chloro-6-methyl-3-nitropyridine Inter2 Ethyl 3-amino-6-methylpicolinate (CAS 908832-89-3) Start2->Inter2 1. Carbonylation 2. Reduction (-NO2 to -NH2) Inter2->Prod2 Ammonolysis (NH3/EtOH, 80°C)

Figure 1: Comparative synthetic routes. Note that 3-A-6-MPA synthesis often proceeds through the Ethyl 3-amino-6-methylpicolinate intermediate.

Reactivity & Cyclization Dynamics

Both compounds are primary precursors for Pyrido[2,3-d]pyrimidines , a scaffold found in CDK and EGFR inhibitors.

Cyclization Mechanism

The ortho-aminoamide motif allows for condensation with electrophiles (e.g., urea, phosgene, orthoesters) to close the pyrimidine ring.

  • 3-APA: Cyclizes rapidly due to minimal steric hindrance.[1]

  • 3-A-6-MPA: The 6-methyl group is distal to the amino-amide condensation site (positions 2 and 3), so it does not sterically hinder the formation of the pyrimidine ring. However, it does influence the solubility of the final fused heterocycle, often making the product more soluble in organic solvents, which aids in purification.[1]

Medicinal Chemistry: SAR & Metabolism

This is the most critical differentiator for drug development.[1]

Metabolic Blocking (The "Soft Spot")

Pyridines are susceptible to oxidation by Aldehyde Oxidase (AOX) and Cytochrome P450 enzymes, predominantly at the C6 position (alpha to the nitrogen).[1]

  • Scenario A (3-APA): The C6 position is a hydrogen.[1] AOX can readily attack here, converting the pyridine to a 2-pyridone derivative.[1] This rapid clearance mechanism often leads to poor pharmacokinetic (PK) profiles in vivo.[1]

  • Scenario B (3-A-6-MPA): The C6 position is occupied by a methyl group. This blocks the primary site of metabolic attack, significantly extending the half-life (t1/2) of the molecule.[1]

SAR Decision Logic

SAR_Logic Decision Select Scaffold APA 3-Aminopicolinamide Decision->APA MPA 3-Amino-6-methylpicolinamide Decision->MPA Issue1 High Metabolic Clearance (AOX Oxidation at C6) APA->Issue1 Risk Issue2 Steric Clash in Binding Pocket? MPA->Issue2 Risk Result2 Use 3-A-6-MPA (To improve PK/Stability) Issue1->Result2 Solution: Block C6 Result1 Use 3-APA (If C6 must be small) Issue2->Result1 Solution: Remove Methyl

Figure 2: SAR decision tree for selecting between the two scaffolds based on metabolic stability versus steric constraints.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-6-methylpicolinamide (Ammonolysis)

Targeting CAS 1314982-00-7 from Ethyl 3-amino-6-methylpicolinate.

Rationale: Direct conversion of the ester to the amide using ammonia is the most reliable method, avoiding harsh coupling reagents.[1]

  • Reagents:

    • Ethyl 3-amino-6-methylpicolinate (1.0 eq) [Source: BLD Pharm/Sigma]

    • Ammonia (7N in Methanol or Ethanol) (10.0 eq)[1]

    • Solvent: Sealed pressure tube or autoclave.[1]

  • Procedure:

    • Dissolve ethyl 3-amino-6-methylpicolinate (e.g., 5.0 g) in 7N NH₃/MeOH (50 mL) in a heavy-walled pressure vessel.

    • Seal the vessel and heat to 80°C for 12–24 hours. Note: Monitoring by TLC/LCMS is crucial to ensure complete consumption of the ester.[1]

    • Cool the reaction to room temperature and then to 0°C.

    • Purification: The product often precipitates upon cooling.[1] Filter the solid.[1] If no precipitate forms, concentrate the solvent in vacuo and triturate the residue with cold diethyl ether or hexane/EtOAc.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the appearance of broad amide NH₂ signals (~7.5–8.0 ppm).[1] The methyl group at C6 should appear as a singlet ~2.4 ppm.[1]

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine-2,4-dione

Applicable to both scaffolds.

  • Reagents:

    • 3-A-6-MPA (1.0 eq)

    • Urea (5.0 eq)

  • Procedure:

    • Mix 3-A-6-MPA and Urea intimately as a solid powder.

    • Heat the melt to 180–200°C for 2 hours. The mixture will melt and ammonia gas will evolve.[1]

    • Cool the solid mass.[1]

    • Workup: Triturate the solid with hot water to remove excess urea.[1] Filter the insoluble pyrido[2,3-d]pyrimidine precipitate.

    • Recrystallize from DMF/Ethanol if necessary.[1]

References

  • PubChem. 3-Aminopicolinamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Pryde, D. C., et al. (2013). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Discusses C6 oxidation liability in pyridines).

  • Bandi, S.R., et al. Synthesis of novel pyrido[2,3-d]pyrimidine derivatives. Current Organic Chemistry, 2023.[1] (Context for scaffold application).

Sources

3-Amino-6-methylpyridine-2-carboxamide: Technical Guide & Scaffold Analysis

[1]

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8]

This compound (also known as 3-amino-6-methylpicolinamide ) is a functionalized pyridine scaffold characterized by an ortho-amino carboxamide motif.[1] This structural arrangement is chemically significant because it serves as a "bidentate" electrophile/nucleophile pair, enabling rapid cyclization into fused bicyclic systems such as pyrido[3,2-d]pyrimidines (4-azaquinazolines).[1]

Core Identifiers
ParameterData
CAS Registry Number 1314982-00-7
IUPAC Name This compound
Synonyms 3-Amino-6-methylpicolinamide; 2-Carbamoyl-3-amino-6-methylpyridine
Molecular Formula C

H

N

O
Molecular Weight 151.17 g/mol
SMILES CC1=NC(=C(C=C1)N)C(=O)N
InChIKey Not indexed in public standard databases; derived from structure:[1]InChI=1S/C7H9N3O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) (Predicted)
Structural Analysis[1]
  • Pyridine Core : The electron-deficient ring makes the 3-amino group less nucleophilic than an aniline but sufficiently reactive for acylation or urea formation.[1]

  • 6-Methyl Group : Provides steric bulk and lipophilicity (logP modulation), often improving the pharmacokinetic profile (metabolic stability) of derived drugs compared to the non-methylated analog.[1]

  • 2-Carboxamide : Acts as a directing group and a participant in cyclocondensation reactions.[1]

Synthesis Protocols

The synthesis of this compound typically proceeds through the functionalization of a pre-existing pyridine ring or via de novo ring construction.[1] The most robust laboratory scale route involves the nitrile hydrolysis method starting from halogenated precursors.

Primary Route: The Nitrile Hydrolysis Pathway

This method avoids the use of unstable acid chlorides and provides high regioselectivity.

Step 1: Cyanation of 2-Chloro-6-methyl-3-nitropyridine

  • Reagents : Zn(CN)

    
    , Pd
    
    
    (dba)
    
    
    (catalyst), DPPF (ligand), DMF, 120°C.[1]
  • Mechanism : Palladium-catalyzed nucleophilic aromatic substitution (S

    
    Ar) at the C2 position.[1] The nitro group at C3 activates the C2-chlorine towards displacement.[1]
    
  • Intermediate : 6-Methyl-3-nitro-2-pyridinecarbonitrile.[1]

Step 2: Controlled Hydrolysis

  • Reagents : Conc. H

    
    SO
    
    
    , 60°C or H
    
    
    O
    
    
    /NaOH (Radziszewski reaction).[1]
  • Process : The nitrile is hydrated to the primary amide. Acidic conditions are preferred to prevent hydrolysis of the amide to the carboxylic acid.

  • Intermediate : 6-Methyl-3-nitropyridine-2-carboxamide.[1]

Step 3: Nitro Reduction

  • Reagents : H

    
     (1 atm), 10% Pd/C, Methanol.[1]
    
  • Process : Catalytic hydrogenation reduces the C3-nitro group to the C3-amino group.[1]

  • Yield : Typically 75-85% over 3 steps.[1]

Synthesis Workflow Diagram (DOT)

SynthesisRouteStart2-Chloro-6-methyl-3-nitropyridineInter16-Methyl-3-nitro-2-pyridinecarbonitrileStart->Inter1Zn(CN)2, Pd(0)CyanationInter26-Methyl-3-nitro-pyridine-2-carboxamideInter1->Inter2H2SO4 or H2O2/OH-HydrolysisProduct3-Amino-6-methyl-pyridine-2-carboxamideInter2->ProductH2, Pd/CReduction

Caption: Step-wise synthesis of this compound from chloronitropyridine precursor.

Applications in Drug Discovery[1][2][9][10]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.[1]

A. Precursor for Pyrido[3,2-d]pyrimidines

The most common application is the cyclization with urea, phosgene equivalents, or orthoesters to form pyrido[3,2-d]pyrimidin-4(3H)-ones .[1]

  • Target Class : PI3K (Phosphoinositide 3-kinase), mTOR, and EGFR inhibitors.[1]

  • Mechanism : The pyridine nitrogen (N1) and the amide oxygen mimic the adenine binding motif in the ATP pocket of kinases.[1]

  • Reaction : Heating this compound with triethyl orthoformate or formamide yields the bicyclic core.[1]

B. Urea-Based Kinase Inhibitors (Sorafenib Analogs)

Reaction of the C3-amino group with aryl isocyanates yields asymmetric ureas.[1]

  • Pharmacophore : The resulting pyridyl-urea motif facilitates hydrogen bonding with the "Glu-Lys" pair in the kinase active site (Type II inhibition).[1]

  • Example : Analogs of Sorafenib or Regorafenib where the central ring is modified to 6-methylpyridine to alter solubility and hinge-binding affinity.

C. Synthesis of Imidazo[4,5-b]pyridines

Reaction with aldehydes and isocyanides (Groebke-Blackburn-Bienaymé reaction) or oxidative cyclization can yield imidazo[4,5-b]pyridine-2-ones, used in GPCR ligand design.[1]

Pharmacophore Mapping Diagram (DOT)

ApplicationsCore3-Amino-6-methyl-pyridine-2-carboxamideCyclizationCyclization(Orthoesters/Urea)Core->CyclizationUreaFormUrea Formation(Isocyanates)Core->UreaFormPyridoPyrido[3,2-d]pyrimidin-4-ones(PI3K/mTOR Inhibitors)Cyclization->PyridoRing ClosureUreaDrugDiaryl Urea Inhibitors(VEGFR/PDGFR Targets)UreaForm->UreaDrugLinker Assembly

Caption: Divergent synthesis pathways from the core scaffold to bioactive kinase inhibitors.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

  • 1H NMR (DMSO-d

    
    , 400 MHz) :
    
    • 
       2.40–2.50 (s, 3H, CH
      
      
      ).[1][2]
    • 
       6.50–6.80 (br s, 2H, NH
      
      
      , D
      
      
      O exchangeable).[1]
    • 
       7.00–7.20 (d, 1H, Pyridine H5 ).[1]
      
    • 
       7.20–7.40 (d, 1H, Pyridine H4 ).[1]
      
    • 
       7.60–8.00 (br s, 2H, CONH
      
      
      ).[1]
  • Mass Spectrometry (ESI+) :

    • [M+H]

      
       = 152.18.[1]
      
  • Appearance : Typically an off-white to pale yellow solid.[1]

Safety and Handling

  • Hazard Classification : Irritant (Skin/Eye).[1] Potential acute toxicity if swallowed (typical for aminopyridines).[1][3]

  • Storage : Keep in inert atmosphere (Nitrogen/Argon) at 2-8°C. The amino group is susceptible to oxidation over prolonged exposure to air.[1]

  • Incompatibility : Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.[1]

References

  • PubChem Compound Summary . 3-Amino-6-chloropyridine-2-carboxamide (Analog Reference). National Center for Biotechnology Information. Available at: [Link][1]

  • Asian Journal of Chemistry . Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link] (Generalized protocol for urea synthesis from aminopyridines).

Literature review on substituted 3-aminopicolinamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted 3-Aminopicolinamides: Strategic Scaffolds for Kinase Inhibition & Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

Executive Summary

Substituted 3-aminopicolinamides represent a privileged scaffold in modern medicinal chemistry, distinct from their 3-hydroxy agrochemical cousins (e.g., Fenpicoxamid).[1] While the 3-hydroxy core is celebrated for mitochondrial Complex III inhibition in fungicides, the 3-amino variant has emerged as a critical pharmacophore for Type I ATP-competitive kinase inhibition.

This guide dissects the structural utility of the 3-aminopicolinamide motif, focusing on its role in locking bioactive conformations via intramolecular hydrogen bonding and its proven success in targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-2 Inducible T-cell Kinase (ITK) .[1] We provide validated synthetic routes, structure-activity relationship (SAR) insights, and detailed experimental protocols.

Part 1: Structural Architecture & Pharmacophore Analysis

1.1 The "Pseudo-Ring" Effect

The defining feature of the 3-aminopicolinamide core is the ability of the C3-amino group to form a strong intramolecular hydrogen bond with the C2-amide carbonyl oxygen. This interaction creates a planar, pseudo-six-membered ring, pre-organizing the molecule for binding.

  • Conformational Lock: The intramolecular H-bond (

    
    ) reduces the entropic penalty upon binding to the kinase hinge region.[1]
    
  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amino group (C3-

    
    ) often serve as a bidentate acceptor-donor motif, mimicking the adenine ring of ATP.[1]
    
1.2 Contrast with Agrochemical Picolinamides

It is critical to distinguish this scaffold from the 3-hydroxy/3-acetoxy picolinamides used in agriculture (e.g., Florylpicoxamid, Fenpicoxamid).[1]

  • 3-Hydroxy (Fungicides): Targets the Qi site of cytochrome

    
     complex.[1] The OH group is often acylated to aid penetration (pro-drug).[1]
    
  • 3-Amino (Therapeutics): Targets the ATP-binding pocket of kinases.[1] The

    
     is essential for H-bond donation to the hinge residues (e.g., backbone carbonyls).[1]
    
1.3 Visualization: The LRRK2 Binding Mode

The following diagram illustrates the binding logic of 3-aminopicolinamides within the LRRK2 kinase domain, derived from structural studies of compounds like GNE-0877 and MK-1468 .

G cluster_ligand 3-Aminopicolinamide Core Residue_Backbone_CO Backbone C=O (Acceptor) Residue_Backbone_NH Backbone N-H (Donor) Pyridine_N Pyridine N1 (Acceptor) Residue_Backbone_NH->Pyridine_N H-Bond (Hinge) C3_Amino C3-Amino (NH2) (Donor) C3_Amino->Residue_Backbone_CO H-Bond (Hinge) Amide_CO Amide C=O C3_Amino->Amide_CO Intramolecular H-Bond (Planar Lock) Amide_NH Amide NH (Solvent Front)

Caption: Interaction map showing the bidentate hinge binding of the 3-aminopicolinamide core and the conformational lock provided by the intramolecular hydrogen bond.

Part 2: Synthetic Methodologies

Synthesizing substituted 3-aminopicolinamides requires navigating the electron-deficient pyridine ring.[1] Direct electrophilic aromatic substitution is difficult; therefore, functional group interconversion or metal-catalyzed couplings are preferred.[1]

2.1 Route A: The Nitro-Reduction Pathway (Classic)

This is the most robust method for generating the core 3-aminopicolinic acid scaffold if it is not commercially available.[1]

  • Oxidation: Picolinic acid

    
     Picolinic acid N-oxide.[1]
    
  • Nitration: Electrophilic nitration occurs at C4 (major) or C3/C5 depending on conditions, but for 3-amino, starting from 3-hydroxypicolinic acid or using Curtius rearrangement on quinolinic acid derivatives is often more direct.[1]

    • Correction: A superior industrial route often involves Hofmann rearrangement of 2,3-pyridinedicarboximide or fluorination-substitution.

2.2 Route B: The Fluoro-Displacement Pathway (Modern)

Preferred for library generation, this route utilizes


 chemistry.[1]
  • Precursor: 3-fluoropicolinonitrile or 3-fluoropicolinic acid.[1]

  • Mechanism: The electron-withdrawing nature of the pyridine nitrogen (and potentially the amide) activates the C3-position for nucleophilic attack by amines (e.g., ammonia equivalents or specific amines if N-alkylation is desired).[1]

2.3 Route C: Late-Stage Amide Coupling (Convergent)

For medicinal chemistry SAR, the 3-amino group is usually installed early (as a nitro or protected amine), and the diversity is introduced at the amide nitrogen.[1]

Workflow Visualization:

Synthesis SM1 3-Aminopicolinic Acid Int1 N-Boc-3-aminopicolinic acid SM1->Int1 Protection SM2 3-Fluoropicolinic Acid Int2 3-Fluoro-N-aryl-picolinamide SM2->Int2 Amide Coupling (R-NH2) Prod Target: 3-Amino-N-aryl-picolinamide Int1->Prod 1. Amide Coupling (R-NH2) 2. Deprotection (TFA) Int2->Prod Nucleophilic Aromatic Substitution (SnAr) Reag1 Boc2O, NaOH Reag2 R-NH2, HATU/EDC Reag3 NH3 / PMB-NH2 (SnAr)

Caption: Two primary synthetic strategies: Route 1 (Protection-Coupling) vs. Route 2 (Coupling-Substitution).[1]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of N-(4-fluorophenyl)-3-aminopicolinamide

Rationale: This protocol demonstrates the "Protection-Coupling-Deprotection" strategy, ensuring high purity and preventing side reactions at the free amino group during coupling.

Materials:

  • 3-Aminopicolinic acid (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    , 1.1 eq)[1]
    
  • 4-Fluoroaniline (1.1 eq)[1][2]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous), DCM, TFA.[1]

Step-by-Step Methodology:

  • N-Boc Protection:

    • Suspend 3-aminopicolinic acid in a 1:1 mixture of dioxane/water.[1] Add NaOH (2.0 eq) followed by

      
      .[1] Stir at RT for 12h.[1]
      
    • Acidify to pH 3 with 1M HCl.[1] Extract with EtOAc.[1] The product, 3-(tert-butoxycarbonylamino)picolinic acid, precipitates or is isolated by concentration.[1]

    • Checkpoint: Verify formation by NMR (Look for t-butyl singlet ~1.5 ppm).[1]

  • Amide Coupling:

    • Dissolve the N-Boc acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 min to activate the acid.

    • Add 4-fluoroaniline (1.1 mmol).[1] Stir at RT for 4–6 hours.[1]

    • Workup: Dilute with water (30 mL).[1] The precipitate is often the pure coupled product.[1] If oil forms, extract with EtOAc, wash with

      
       (5% aq) to remove DMF, then brine.
      
  • Deprotection:

    • Dissolve the intermediate in DCM (5 mL). Add TFA (2 mL).

    • Stir at RT for 1 hour. Monitor by LCMS for loss of Boc group (-100 mass units).[1]

    • Neutralization: Evaporate volatiles.[1] Redissolve in EtOAc and wash with saturated

      
      .[1]
      
    • Purification: Recrystallize from EtOH/Heptane or purify via silica flash chromatography (0-5% MeOH in DCM).[1]

Yield Expectation: 60–75% over 3 steps.[1]

Part 4: Medicinal Chemistry Case Study (LRRK2)

The development of LRRK2 inhibitors for Parkinson's disease highlights the "tunability" of this scaffold.

4.1 The Selectivity Challenge

Early kinase inhibitors often lacked selectivity.[1] The 3-aminopicolinamide scaffold addressed this by exploiting the specific geometry of the LRRK2 ATP pocket.[1]

  • Compound GNE-0877: A potent LRRK2 inhibitor (

    
     nM) utilizing the 3-amino-4-methylpyridine core.[1]
    
  • Optimization: Introduction of a substituent at the C4 or C5 position of the pyridine ring can modulate brain penetrance and reduce efflux by P-glycoprotein (P-gp).[1]

4.2 SAR Table: Substituent Effects
PositionModificationEffect on Activity/Property
C3-Amino Alkylation (-NHMe)Decrease. Loss of one H-bond donor reduces hinge affinity.[1]
C2-Amide N-Aryl vs N-AlkylN-Aryl preferred for hydrophobic pocket filling; N-Alkyl often improves solubility but may lower potency.[1]
C4-Position Methyl / HalogenCritical. Small groups (Me, F) fill a small hydrophobic pocket.[1] Bulky groups clash.[1]
C5-Position HeterocyclesSelectivity. Extension here can reach the solvent front or specific ribose-pocket residues.[1]

Part 5: Future Outlook

The 3-aminopicolinamide scaffold is evolving beyond simple kinase inhibitors.[1]

  • PROTACs: The scaffold is being used as the "warhead" (ligand) for E3 ligase recruiters to degrade specific kinases rather than just inhibit them.[1]

  • Covalent Inhibitors: Introduction of acrylamides at the ortho/meta positions of the N-aryl ring to target non-catalytic cysteines.[1]

References

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link

  • Chan, B. K., et al. (2013). "Discovery of GNE-9605: A Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters. Link[1]

  • Scott, J. D., et al. (2011). "Discovery of a 3-Aminopyrid-2-one-Based Series of Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors."[1] Journal of Medicinal Chemistry. Link[1]

  • Corteva Agriscience. "Florylpicoxamid Technical Information." (For structural contrast context). Link

  • Sambiagio, C., et al. (2014). "Picolinamides as Effective Ligands for Copper-Catalysed Aryl Ether Formation."[1][3] Chemistry – A European Journal.[1] Link[1]

Sources

Methodological & Application

Synthesis of 3-Amino-6-methylpyridine-2-carboxamide from methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Amino-6-methylpyridine-2-carboxamide from Methyl Ester

Abstract & Strategic Overview

This application note details the protocol for converting Methyl 3-amino-6-methylpyridine-2-carboxylate (CAS: 1228188-32-6) to its corresponding primary amide, This compound . This scaffold is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.

Strategic Analysis: The transformation is a nucleophilic acyl substitution (aminolysis). While pyridine-2-carboxylates (picolinates) are generally reactive toward nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen, the presence of the electron-donating amino group at the 3-position (ortho to the ester) introduces two competing factors:

  • Electronic Deactivation: The

    
     (mesomeric) effect of the 3-amino group increases electron density at the carbonyl carbon, potentially reducing electrophilicity compared to unsubstituted picolinates.
    
  • Steric/H-Bonding: Potential intramolecular hydrogen bonding between the 3-amino proton and the ester carbonyl oxygen can stabilize the ground state, requiring higher activation energy.

Therefore, standard aqueous aminolysis often suffers from slow kinetics or competitive hydrolysis. This guide prioritizes a Methanolic Ammonia route in a sealed system to ensure high ammonia concentration and kinetic driving force, minimizing hydrolysis by-products.

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway and the competing hydrolysis side-reaction that this protocol is designed to avoid.

ReactionScheme SM Methyl 3-amino-6-methyl- pyridine-2-carboxylate (Starting Material) TS Tetrahedral Intermediate SM->TS Nucleophilic Attack NH3 NH3 / MeOH (Nucleophile) NH3->TS Prod 3-Amino-6-methyl- pyridine-2-carboxamide (Target) TS->Prod - MeOH (Main Pathway) Side 3-Amino-6-methyl- pyridine-2-carboxylic acid (Hydrolysis Impurity) TS->Side + H2O (Avoid)

Figure 1: Reaction pathway for the aminolysis of methyl 3-amino-6-methylpicolinate.

Reagents & Equipment

Reagent/MaterialSpecificationRole
Methyl 3-amino-6-methylpyridine-2-carboxylate >97% PurityStarting Material (Limiting Reagent)
Ammonia in Methanol 7 N (saturated)Reagent & Solvent
Dichloromethane (DCM) ACS GradeExtraction/Workup
Ethanol/Heptane HPLC GradeRecrystallization
Sealed Tube / Pressure Vessel Borosilicate, rated >5 barReaction Vessel

Experimental Protocols

Protocol A: High-Pressure Methanolic Aminolysis (Standard)

Recommended for gram-scale synthesis where high conversion and purity are required.

Step-by-Step Procedure:

  • Charge: In a pressure-rated glass vessel (e.g., Q-Tube or heavy-wall Ace pressure tube), dissolve Methyl 3-amino-6-methylpyridine-2-carboxylate (1.0 eq) in 7 N

    
     in MeOH  (10–15 volumes relative to mass of SM).
    
    • Note: A high ratio of ammonia is crucial to drive the equilibrium and suppress ester hydrolysis if trace water is present.

  • Seal & Heat: Seal the vessel tightly. Heat the reaction mixture to 50–60°C in an oil bath.

    • Caution: Ammonia gas exerts pressure. Ensure the vessel is rated for at least 5 bar. Use a blast shield.

  • Monitor: Stir for 16–24 hours . Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting ester (

    
    ) should disappear, and the amide (
    
    
    
    ) will appear as a more polar spot.
  • Workup:

    • Cool the vessel to

      
       (ice bath) before opening to minimize ammonia off-gassing.
      
    • Concentrate the mixture in vacuo to remove methanol and excess ammonia. A solid residue will remain.

  • Purification (Trituration):

    • Suspend the crude solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Sonicate for 5 minutes to remove non-polar impurities.

    • Filter the solid and wash with a small amount of cold ether.

    • Dry under high vacuum at

      
      .
      

Yield Expectation: 85–92% Appearance: Off-white to pale yellow solid.

Protocol B: Aqueous Ammonia (Biphasic Alternative)

Recommended if anhydrous methanolic ammonia is unavailable or for larger scales where pressure vessels are impractical.

  • Dissolution: Dissolve the ester (1.0 eq) in a minimal amount of THF or 1,4-Dioxane (3 volumes).

  • Reaction: Add 28–30% Aqueous Ammonium Hydroxide (10 eq).

  • Conditions: Stir vigorously at Room Temperature for 24–48 hours.

    • Note: Heating aqueous ammonia drives off

      
       gas, reducing efficiency. If reaction is slow, add a sealed stopper and warm mildly to 
      
      
      
      .
  • Workup:

    • The product often precipitates directly from the aqueous/organic mixture due to lower solubility.

    • If precipitate forms: Filter, wash with water, then hexanes.

    • If no precipitate: Extract with DCM (

      
      )  or EtOAc/i-PrOH (3:1) . Dry organics over 
      
      
      
      and concentrate.

Process Workflow & Purification Logic

WorkupFlow Start Crude Reaction Mixture (MeOH + NH3 + Product) Evap Concentrate in vacuo Start->Evap Residue Solid Residue Evap->Residue Trituration Triturate with cold MTBE/Ether Residue->Trituration Filtration Vacuum Filtration Trituration->Filtration Solid Filter Cake (Target Amide) Filtration->Solid Retain Filtrate Filtrate (Impurities) Filtration->Filtrate Discard Recryst Optional: Recrystallize (Ethanol) Solid->Recryst If Purity < 98%

Figure 2: Purification workflow for isolation of the target amide.

Characterization & QC Criteria

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal / ObservationInterpretation
HPLC Shift in Retention Time (RT)Amide is significantly more polar (lower RT on C18) than the methyl ester.

NMR
(DMSO-

)

7.5–8.0 ppm (Broad singlets, 2H)
Appearance of two non-equivalent amide

protons.

NMR
(DMSO-

)
Loss of

3.8–3.9 ppm (Singlet, 3H)
Disappearance of the methyl ester (

) peak.
MS (ESI+)

Confirm mass shift: Ester MW (

)

Amide MW (

).

Key Troubleshooting Tip: If the reaction stalls (incomplete conversion), do not simply add more ammonia and heat higher. This often increases the rate of hydrolysis (impurity formation) faster than aminolysis. Instead, add a Lewis acid catalyst like


 (0.5 eq)  or 

to activate the carbonyl without introducing water.

References

  • Vertex Pharmaceuticals Inc. (2007). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds. US Patent Application US20070293533A1. Link

  • Boehringer Ingelheim Pharmaceuticals. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds. US Patent US6974870B2. Link

  • Sigma-Aldrich. (n.d.). Methyl 3-Amino-6-methylpicolinate Product Page. Link

  • PubChem. (n.d.).[1] 2-Amino-6-methylpyridine (Precursor Data). Link

Sources

Application Note: Precision Cyclization of 3-Amino-6-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the cyclization of 3-amino-6-methylpicolinamide (also known as 3-amino-6-methylpyridine-2-carboxamide) to form 6-methylpyrido[3,2-d]pyrimidin-4(3H)-one . This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, EGFR) and other bioactive heterocyclic agents.

Abstract & Strategic Utility

The transition from a substituted aminopicolinamide to a fused pyrido-pyrimidine system represents a "privileged structure" synthesis in medicinal chemistry. This protocol details the cyclization of 3-amino-6-methylpicolinamide using Triethyl Orthoformate (TEOF) to generate the 4(3H)-one derivative. A secondary protocol using Urea is provided to access the 2,4(1H,3H)-dione derivative. These methods are optimized for scalability, purity, and minimal chromatographic purification.

Reaction Logic & Mechanism

The cyclization is a two-step cascade reaction. The 6-methyl substituent on the pyridine ring is distal to the reaction center (positions 2 and 3) and does not sterically hinder the cyclization, though it influences the solubility profile of the product.

Mechanistic Pathway (TEOF Method)
  • Imidate Formation: The primary amine (3-NH2) attacks the electrophilic center of TEOF, displacing ethanol to form an imidate intermediate.

  • Intramolecular Closure: The amide nitrogen (2-CONH2) attacks the imidate carbon.

  • Elimination: Loss of a second and third ethanol molecule drives the aromatization to the stable pyrimidinone core.

Mechanistic Visualization

ReactionMechanism Start 3-amino-6-methyl picolinamide Inter1 Imidate Intermediate Start->Inter1 + TEOF - EtOH TEOF Triethyl Orthoformate (H+ Catalyst) TEOF->Inter1 Transition Intramolecular Cyclization Inter1->Transition Nu: Attack by Amide N Product 6-methylpyrido [3,2-d]pyrimidin-4(3H)-one Transition->Product - 2 EtOH Aromatization

Figure 1: Mechanistic cascade from aminopicolinamide to pyridopyrimidinone via orthoester condensation.

Experimental Protocols

Protocol A: Standard TEOF Cyclization (Target: Pyrimidin-4-one)

This is the preferred method for generating the mono-carbonyl core. It uses Sulfamic Acid as a heterogeneous catalyst, which simplifies workup compared to liquid acids.

Reagents:

  • 3-amino-6-methylpicolinamide (1.0 eq)

  • Triethyl orthoformate (TEOF) (10-15 volumes, acts as solvent/reagent)

  • Sulfamic Acid (0.05 eq) or Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-amino-6-methylpicolinamide (e.g., 5.0 g).

  • Solvation: Add Triethyl orthoformate (50-75 mL). The starting material may not fully dissolve at room temperature.

  • Catalysis: Add Sulfamic Acid (160 mg).

  • Reaction: Heat the mixture to reflux (internal temp ~140-146°C).

    • Observation: The suspension will likely clear as the intermediate forms, then a new precipitate (product) may begin to form after 2-3 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of SM (M+H) and appearance of Product (M+H = SM + 10 Da due to +C -2H change, effectively +12 -2). Note: The net mass change from SM (C7H9N3O, MW151) to Product (C8H7N3O, MW161) is +10.

  • Workup:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Stir for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash: Wash the cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 20 mL) to remove residual TEOF.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85-95% Purity: >98% (often requires no chromatography).

Protocol B: Urea Fusion (Target: Pyrimidin-2,4-dione)

Use this protocol if the target is the 2,4-dione (uracil-like fused system).

Reagents:

  • 3-amino-6-methylpicolinamide (1.0 eq)

  • Urea (5.0 eq)

Step-by-Step Procedure:

  • Mixing: Thoroughly grind the starting material and urea together in a mortar to form a homogeneous powder.

  • Fusion: Transfer to a round-bottom flask. Heat the neat mixture to 190-200°C in a sand bath or oil bath.

    • Caution: Ammonia gas will be evolved. Perform in a well-ventilated fume hood.

  • Duration: Hold at temperature for 1-2 hours until the melt solidifies or ammonia evolution ceases.

  • Workup:

    • Cool to ~80°C.

    • Add hot water (10 volumes) and stir vigorously to dissolve excess urea.

    • Filter the insoluble precipitate (the dione product).

    • Recrystallize from DMF/Water if necessary.

Data Summary & Troubleshooting

ParameterProtocol A (TEOF)Protocol B (Urea)
Target Product Pyrimidin-4(3H)-onePyrimidine-2,4-dione
Reaction Type Solvated RefluxNeat Fusion (Melt)
Temp 146°C190-200°C
Key Byproduct EthanolAmmonia
Purification Filtration (High Purity)Water wash / Recrystallization
Troubleshooting Guide
  • Incomplete Conversion (Protocol A): If SM persists after 6 hours, add a fresh aliquot of Sulfamic Acid (0.02 eq) and 1 mL of Formic Acid. Moisture in the TEOF can stall the reaction; ensure reagents are dry.

  • Solubility Issues: The 6-methyl group increases lipophilicity slightly compared to the parent pyridine, but the product is still highly polar. If the product does not precipitate upon cooling in Protocol A, remove 50% of the TEOF via rotary evaporation and add Hexanes or Ether to induce precipitation.

  • N-Alkylation: Prolonged heating in TEOF can theoretically lead to N-ethylation of the pyrimidinone ring (minor side reaction), though this is rare without a strong base. Keep reaction times under 24 hours.

Experimental Workflow Diagram

Workflow Start Start: 3-amino-6-methylpicolinamide Step1 Add TEOF (15 vol) + Sulfamic Acid (0.05 eq) Start->Step1 Step2 Reflux (146°C) for 4-8 hours Step1->Step2 Check LC-MS Check: Complete Conversion? Step2->Check Check->Step2 No (Extend Time) Cool Cool to 0°C Precipitate Product Check->Cool Yes Filter Vacuum Filtration Wash with cold EtOH/Ether Cool->Filter Final Pure 6-methylpyrido [3,2-d]pyrimidin-4(3H)-one Filter->Final

Figure 2: Operational workflow for the high-yield synthesis of the target scaffold.

References

  • Synthesis of pyrido[3,2-d]pyrimidin-4-ones: Citation: Litvinov, V. P. (2004). "Chemistry of Pyrido[3,2-d]pyrimidines." Russian Chemical Reviews, 73(7), 637-669. Relevance: Comprehensive review of the scaffold synthesis, confirming TEOF and Urea pathways as primary methods.

  • General TEOF Cyclization Conditions: Citation: Gavin, J. T., et al. (2018).[1] "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters." Molecules, 23(11), 2925. Relevance: Validates the use of TEOF with acid catalysis for 6-membered ring closure of amino-amides.

  • Kinase Inhibitor Applications (Scaffold Context): Citation: Rewcastle, G. W., et al. (1996).[2] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors." Journal of Medicinal Chemistry, 39(9), 1823-1835.[2] Relevance: Establishes the biological importance of the pyrido-pyrimidine regioisomers.

  • One-Pot Procedures: Citation: Deau, E., et al. (2013).[2] "Convenient one-pot synthesis of N3-substituted pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[4,3-d]-pyrimidin-4(3H)-ones." Tetrahedron Letters, 54(27), 3518-3521.[2] Relevance: Provides variations for one-pot syntheses if N-substitution is required immediately post-cyclization.

Sources

Functionalization of the Amino Group in 3-amino-6-methylpicolinamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the chemical modification of the 3-amino group in 3-amino-6-methylpicolinamide. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The strategic functionalization of its amino group allows for the exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for screening.

This document offers a deep dive into four critical synthetic transformations: acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a thorough understanding of the chemical principles at play.

I. Foundational Concepts: The Reactivity of 3-amino-6-methylpicolinamide

The 3-amino-6-methylpicolinamide scaffold presents a unique electronic landscape. The pyridine ring is electron-deficient, which generally deactivates the ring towards electrophilic aromatic substitution. However, the amino group at the 3-position is a potent nucleophile, making it the primary site for chemical modification. The adjacent amide functionality and the methyl group at the 6-position can also influence the reactivity and physical properties of the molecule and its derivatives. Understanding these electronic and steric factors is crucial for designing successful synthetic strategies.

Below is a general workflow for the functionalization of 3-amino-6-methylpicolinamide, which will be detailed in the subsequent sections.

Functionalization_Workflow cluster_reactions Functionalization Reactions cluster_downstream Downstream Processing start 3-amino-6-methylpicolinamide acylation Acylation start->acylation Select Reaction sulfonylation Sulfonylation start->sulfonylation Select Reaction reductive_amination Reductive Amination start->reductive_amination Select Reaction buchwald_hartwig Buchwald-Hartwig Amination start->buchwald_hartwig Select Reaction purification Purification (Chromatography/Recrystallization) acylation->purification sulfonylation->purification reductive_amination->purification buchwald_hartwig->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Functionalized Product Library characterization->end

Caption: General workflow for the functionalization of 3-amino-6-methylpicolinamide.

II. Acylation: Formation of Amide Bonds

Acylation of the 3-amino group is a fundamental transformation for introducing a wide variety of substituents. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often crucial for biological activity. The use of acyl chlorides or anhydrides in the presence of a base is a common and effective method.

Causality of Experimental Choices:
  • Acylating Agent: Acyl chlorides are highly reactive electrophiles, ensuring efficient acylation even with the somewhat deactivated amino group on the pyridine ring.[1]

  • Base: Pyridine serves a dual role. It acts as a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[2][3] It can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[2][3]

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and reagents.[3]

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[2]

Detailed Protocol: Acylation with an Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-methylpicolinamide (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ValueRationale
Stoichiometry (Amine:Acyl Chloride:Base) 1.0 : 1.1 : 1.5A slight excess of the acylating agent ensures complete consumption of the starting amine. Excess base neutralizes the generated HCl.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureControls initial exothermicity and allows the reaction to proceed to completion.
Reaction Time 2-16 hoursDependent on the reactivity of the specific acyl chloride used.

III. Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs. Sulfonylation of 3-amino-6-methylpicolinamide introduces this valuable moiety, allowing for the exploration of its biological effects in this scaffold. The reaction typically proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.[4]

Causality of Experimental Choices:
  • Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are common reagents for this transformation due to their high reactivity.[5]

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or an inorganic base like potassium carbonate is used to scavenge the HCl produced during the reaction. Pyridine can also be used.[6]

  • Solvent: Aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.

Detailed Protocol: Sulfonylation with a Sulfonyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-6-methylpicolinamide (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Base Addition: Add triethylamine (2.0 eq.) to the solution and stir for 5-10 minutes.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise or as a solution in DCM to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ValueRationale
Stoichiometry (Amine:Sulfonyl Chloride:Base) 1.0 : 1.2 : 2.0A slight excess of the sulfonyl chloride and a larger excess of the base drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)Provides good solubility and is inert.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed at a reasonable rate.
Reaction Time 4-24 hoursVaries based on the steric and electronic properties of the sulfonyl chloride.

IV. N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by its in-situ reduction.[8]

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9][10] It is less reactive towards carbonyl groups than the intermediate iminium ion, minimizing the reduction of the starting aldehyde or ketone.[7]

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl substituents.

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent, though THF and acetonitrile can also be used.[9]

  • Catalyst: Acetic acid can be used as a catalyst, especially for less reactive ketones, to promote the formation of the iminium ion.[9]

Detailed Protocol: Reductive Amination with an Aldehyde
  • Preparation: In a round-bottom flask, combine 3-amino-6-methylpicolinamide (1.0 eq.) and the desired aldehyde (1.2 eq.) in 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. If the starting amine is used as a salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Stoichiometry (Amine:Aldehyde:Reducing Agent) 1.0 : 1.2 : 1.5An excess of the aldehyde and reducing agent ensures complete conversion of the starting amine.
Solvent 1,2-Dichloroethane (DCE)Optimal solvent for this transformation.
Temperature Room TemperatureMild conditions that are well-tolerated by many functional groups.
Reaction Time 6-24 hoursDependent on the reactivity of the carbonyl compound.

digraph "Reductive_Amination_Mechanism" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

amine [label="3-amino-6-methylpicolinamide"]; aldehyde [label="Aldehyde (R-CHO)"]; imine [label="Iminium Ion Intermediate"]; reducing_agent [label="NaBH(OAc)₃"]; product [label="N-alkylated Product"];

amine -> imine [label="+ Aldehyde, -H₂O"]; aldehyde -> imine; imine -> product [label="+ [H⁻] from NaBH(OAc)₃"]; reducing_agent -> product; }

Caption: Simplified mechanism of reductive amination.

V. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[11] This powerful method allows for the formation of C-N bonds between a wide range of aryl halides (or triflates) and amines, under relatively mild conditions.[12][13]

Causality of Experimental choices:
  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is essential for the catalytic cycle.[14]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[13]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate, is required to deprotonate the amine and generate the active palladium-amido intermediate.[14]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
  • Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq.), 3-amino-6-methylpicolinamide (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Then, add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Catalyst Loading 2-5 mol% PdSufficient for efficient catalysis while minimizing cost and residual metal.
Ligand Bulky phosphine (e.g., Xantphos)Promotes efficient oxidative addition and reductive elimination.
Base Strong, non-nucleophilic (e.g., NaOtBu)Essential for the formation of the palladium-amido intermediate.
Solvent Anhydrous TolueneAprotic, non-polar solvent suitable for this cross-coupling reaction.
Temperature 80-110 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.

digraph "Buchwald_Hartwig_Cycle" {
graph [splines=true, nodesep=0.6, ranksep=1.2];
node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L₂"]; pd_oa [label="Ar-Pd(II)-X(L₂)"]; pd_amido [label="Ar-Pd(II)-NR₂(L₂)"]; product [label="Ar-NR₂"];

pd0 -> pd_oa [label="Oxidative Addition\n(+ Ar-X)"]; pd_oa -> pd_amido [label="Ligand Exchange\n(+ HNR₂, - HX)"]; pd_amido -> pd0 [label="Reductive Elimination"]; pd_amido -> product; }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

VI. Purification and Characterization

Purification
  • Flash Column Chromatography: This is the most common method for purifying the functionalized products.[9] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution is often employed to achieve optimal separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective purification method to obtain highly pure material.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the functionalized products. The disappearance of the starting amine protons and the appearance of new signals corresponding to the introduced functional group are key diagnostic features.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. The fragmentation pattern in the mass spectrum can also provide structural information.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the newly formed amide or sulfonamide bonds.

VII. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[15]

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood, especially when working with volatile or toxic reagents like acyl chlorides, sulfonyl chlorides, and organic solvents.[16]

  • Handling of Reagents:

    • Acyl and Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. Handle them with care in an inert atmosphere.

    • Bases: Pyridine and triethylamine are flammable and have strong odors. Sodium tert-butoxide is a strong base and should be handled with care to avoid contact with skin.

    • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

VIII. Conclusion

The functionalization of the 3-amino group of 3-amino-6-methylpicolinamide offers a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of each reaction, scientists can effectively troubleshoot and adapt these methods to their specific research goals.

IX. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from a relevant Benchchem technical guide.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Borch, R. F., & Durst, H. D. (1969). The rapid reductive amination of ketones. Journal of the American Chemical Society, 91(14), 3996–3997. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Supporting Information for a relevant article from The Royal Society of Chemistry. (Please refer to the original source for full details).

  • Hajra, S., & Sinha, D. (2018). New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(7), 1735. [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

  • ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from a relevant ResearchGate publication.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3d in DMSO- d . 6. Retrieved from a relevant ResearchGate publication.

  • Fisher Scientific. (2025). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Orgo Made Simple. [Link] (Note: Replace "video_id" with the actual video ID).

  • Merck Millipore. (2024). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link] (Note: Replace "video_id" with the actual video ID).

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from a relevant Benchchem technical guide.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from a relevant Science of Synthesis publication.

  • Maulide, N., & Alcarazo, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link] (Note: Replace "video_id" with the actual video ID).

  • ACS Publications. (n.d.). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society. [Link]

  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from a relevant publication.

  • SpectraBase. (n.d.). Picolinamide - Optional[1H NMR] - Spectrum. [Link]

  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from a relevant publication.

  • Glen Research. (n.d.). 3'-PT-Amino-Modifier C6 CPG. [Link]

  • PubChem. (n.d.). 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide. [Link]

  • OSTI.GOV. (2023). Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. [Link]

Sources

Troubleshooting & Optimization

Stability of 3-Amino-6-methylpicolinamide under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Amino-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3-Amino-6-methylpicolinamide under various basic reaction conditions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Introduction

3-Amino-6-methylpicolinamide is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an amino group, and a carboxamide, presents a unique set of chemical properties. A thorough understanding of its stability, particularly in the presence of bases, is crucial for the successful design and execution of synthetic routes and other applications. This guide will address common questions and troubleshooting scenarios encountered when working with this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 3-Amino-6-methylpicolinamide, and how do they influence its stability in basic media?

A1: 3-Amino-6-methylpicolinamide has three key functional groups that dictate its reactivity and stability:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. In its neutral form, the pyridine ring is generally stable. However, electron-withdrawing groups can make the ring susceptible to nucleophilic attack, including by hydroxide ions, especially at elevated temperatures.[1][2]

  • Amino Group (-NH₂): The 3-amino group is a primary aromatic amine. While generally stable, it can be susceptible to oxidation, especially in the presence of certain metals or strong oxidants. Its basicity is lower than that of aliphatic amines due to the electron-withdrawing nature of the pyridine ring.

  • Carboxamide Group (-CONH₂): The picolinamide moiety is an amide. Amides are susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid and ammonia.[3] Basic hydrolysis is typically promoted by hydroxide ions and often requires heat.

The interplay of these groups determines the overall stability of the molecule under specific basic conditions.

Q2: What is the most likely degradation pathway for 3-Amino-6-methylpicolinamide under basic conditions?

A2: The most probable degradation pathway under typical basic reaction conditions is the hydrolysis of the carboxamide group . This reaction is a classic organic transformation where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to the formation of 3-amino-6-methylpicolinic acid (as its carboxylate salt) and ammonia.[3]

While other reactions, such as modifications to the pyridine ring or the amino group, are possible under harsh conditions (e.g., high temperatures, strong bases, presence of oxidants), amide hydrolysis is generally the most favored degradation route in aqueous basic solutions.

Q3: How does pH affect the stability of 3-Amino-6-methylpicolinamide?

A3: The pH of the reaction medium is a critical factor. In moderately basic solutions, the primary concern is the rate of amide hydrolysis, which generally increases with hydroxide ion concentration. At very high pH values, the stability of the pyridine ring itself might be compromised, although this typically requires more forcing conditions.

Q4: Are there any specific bases that should be avoided when working with 3-Amino-6-methylpicolinamide?

A4: While many common inorganic and organic bases can be used, it is advisable to be cautious with:

  • Strong, non-nucleophilic bases in the presence of trace water: These can still promote hydrolysis if water is present.

  • Bases with inherent oxidizing properties: These could potentially lead to side reactions involving the amino group or the pyridine ring.

  • Highly reactive organometallic bases: These may interact with multiple sites on the molecule unless the reaction is carefully controlled at low temperatures.

The choice of base should always be tailored to the specific transformation you are trying to achieve, keeping in mind the potential for side reactions. For reactions where the amide needs to remain intact, using non-hydroxide bases (e.g., carbonates, amines) and anhydrous conditions is preferable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Low yield of desired product and formation of a polar byproduct in a base-catalyzed reaction.
  • Problem: You are performing a reaction on the amino group of 3-Amino-6-methylpicolinamide using a base like sodium hydroxide or potassium carbonate in a protic solvent at elevated temperatures. You observe a significant amount of a polar byproduct that is not your desired product.

  • Likely Cause: The polar byproduct is likely the carboxylate salt of 3-amino-6-methylpicolinic acid, resulting from the hydrolysis of the picolinamide functional group.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Amide hydrolysis is often temperature-dependent. Reducing the temperature may slow down the rate of hydrolysis significantly more than your desired reaction.

    • Use a Non-Nucleophilic Base: Switch to a non-hydroxide base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate.

    • Employ Anhydrous Conditions: If your reaction chemistry allows, use an aprotic solvent and ensure all reagents and glassware are dry to minimize the presence of water, which is required for hydrolysis.

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time the compound is exposed to basic conditions.

Scenario 2: Observation of product discoloration (e.g., turning brown or black) during a reaction.
  • Problem: Your reaction mixture containing 3-Amino-6-methylpicolinamide and a base darkens significantly over time, suggesting decomposition.

  • Likely Cause: Discoloration can be a sign of oxidation, particularly of the amino group, or other complex degradation pathways of the pyridine ring. This can be exacerbated by the presence of trace metal impurities or exposure to air (oxygen) at elevated temperatures.

  • Troubleshooting Steps:

    • Degas the Solvent: Before starting the reaction, bubble an inert gas (e.g., nitrogen or argon) through the solvent to remove dissolved oxygen.

    • Run the Reaction Under an Inert Atmosphere: Maintain a nitrogen or argon atmosphere throughout the course of the reaction.

    • Use High-Purity Reagents and Solvents: Ensure that your reagents and solvents are free from metal contaminants that can catalyze oxidation.

    • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might help, provided it does not interfere with your desired reaction.

Data and Protocols

Table 1: Qualitative Stability of 3-Amino-6-methylpicolinamide under Various Basic Conditions
Base Solvent Temperature Stability Outlook Primary Concern
NaOH / KOHWater / AlcoholsRoom TempModerateSlow Hydrolysis
NaOH / KOHWater / Alcohols> 50 °CLowRapid Hydrolysis
Na₂CO₃ / K₂CO₃Water / AlcoholsRoom TempGoodVery Slow Hydrolysis
Na₂CO₃ / K₂CO₃Water / Alcohols> 50 °CModerateHydrolysis
Triethylamine (TEA)Aprotic (e.g., DCM, THF)Room Temp - RefluxExcellentMinimal
DBU / DBNAprotic (e.g., DCM, THF)Room TempGoodPotential for side reactions

Disclaimer: This table provides a qualitative assessment based on general chemical principles. Specific reaction rates will depend on concentrations and other reaction components.

Protocol 1: General Procedure for a Reaction Requiring Basic Conditions while Minimizing Amide Hydrolysis
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (nitrogen or argon).

  • Solvent and Reagents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Ensure all other reagents are anhydrous.

  • Reaction Setup: Assemble the glassware under an inert atmosphere. Add 3-Amino-6-methylpicolinamide and the other solid reagents to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent via syringe or cannula.

  • Base Addition: Add the non-nucleophilic organic base (e.g., triethylamine, DIPEA) dropwise at room temperature or below, depending on the reaction's exothermicity.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a mild aqueous acid or buffer) and proceed with the extraction and purification of the product.

Visualizing Degradation and Experimental Workflow

Diagram 1: Primary Degradation Pathway of 3-Amino-6-methylpicolinamide under Basic Conditions

G cluster_main Alkaline Hydrolysis of 3-Amino-6-methylpicolinamide Start 3-Amino-6-methylpicolinamide Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic attack by OH⁻ Products 3-Amino-6-methylpicolinate + Ammonia Intermediate->Products Collapse of intermediate Conditions OH⁻, H₂O, Δ Conditions->Start

Caption: Alkaline hydrolysis of 3-Amino-6-methylpicolinamide.

Diagram 2: Troubleshooting Workflow for Unexpected Byproduct Formation

G cluster_workflow Troubleshooting Unexpected Byproducts Start Unexpected polar byproduct observed Hypothesis Hypothesis: Amide hydrolysis Start->Hypothesis Action1 Lower Reaction Temperature Hypothesis->Action1 Yes Action2 Switch to Non-Nucleophilic Base Action1->Action2 Action3 Use Anhydrous Conditions Action2->Action3 Check Analyze reaction mixture Action3->Check Success Problem Resolved Check->Success Byproduct Minimized Failure Problem Persists Check->Failure No Improvement Re-evaluate Re-evaluate reaction mechanism Failure->Re-evaluate

Sources

Technical Support Center: Handling Hygroscopic Aminopicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Handling Guide for Aminopicolinamide Derivatives From: Dr. Aris Thorne, Senior Application Scientist To: R&D Team, Process Chemistry Division

Executive Summary

Aminopicolinamide derivatives are critical intermediates in the synthesis of kinase inhibitors and agrochemicals. However, their structural motif—containing both a pyridine nitrogen (hydrogen bond acceptor) and an amide group (hydrogen bond donor/acceptor)—makes them aggressively hygroscopic.

This tendency to scavenge atmospheric moisture is not merely a physical nuisance; it introduces stoichiometric errors, promotes hydrolysis, and destabilizes solid-state forms. This guide synthesizes field-proven protocols to neutralize these risks, ensuring data integrity from the weigh station to the reactor.

Module 1: Storage & Physical Handling

User Question: "I stored my aminopicolinamide intermediate in a standard screw-cap vial, but after a week, it has turned into a sticky gum. Is it degraded?"

Technical Insight: It is likely deliquescence , not necessarily chemical degradation (though hydrolysis is a risk over time). The pyridine ring and amide moiety form a "moisture magnet." When the critical relative humidity (CRH) of the solid is lower than the ambient humidity, the solid absorbs water until it dissolves in its own sorbed moisture, forming a gum.

The Protocol: The "Dry-Chain" Custody You must treat these derivatives as "dry-chain" reagents. Standard caps are insufficient due to vapor permeation.

Storage TierConditionRecommended For
Tier 1 (Critical) Glovebox (

or

atm)
Long-term storage (>1 month) or highly sensitive derivatives.
Tier 2 (Standard) Desiccator with

or Active Silica
Daily use. Crucial: Vacuum grease must be applied to the desiccator flange.
Tier 3 (Short-term) Parafilm-sealed vial inside a secondary jar with desiccant packetsTransport between labs.

Immediate Recovery Action: If your sample has gummed but is chemically intact (verify via LC-MS), do not attempt to scrape it. Dissolve the gum in anhydrous Dichloromethane (DCM) or Ethyl Acetate , dry with


, filter, and remove solvent via rotary evaporation followed immediately by high-vacuum drying (see Module 2).
Module 2: Synthesis & Reaction Setup

User Question: "My amide coupling yields are inconsistent (30-70%) despite using the same reagents. Could moisture in the aminopicolinamide be the cause?"

Technical Insight: Absolutely. Water is a competitive nucleophile. In amide couplings (e.g., using HATU or EDC), residual water in your amine hydrolyzes the activated ester intermediate, regenerating the carboxylic acid and reducing yield [1]. Furthermore, if you weigh a "wet" amine, you are adding less molar equivalent of the reactant than calculated, disrupting the stoichiometry.

The Protocol: Azeotropic Drying Standard vacuum drying is often insufficient for removing "bound" water from the crystal lattice of picolinamides. You must use azeotropic distillation before critical steps.

Step-by-Step Azeotropic Drying:

  • Dissolution: Dissolve the "wet" aminopicolinamide in Toluene (preferred) or Benzene (if permitted). Toluene forms a positive azeotrope with water (boiling point 85°C).

  • Evaporation: Concentrate the solution on a rotary evaporator. The water co-distills with the toluene.

  • Repetition: Repeat this process 3 times .

  • Final Dry: Place the flask on a high-vacuum manifold (<1 mbar) for 4–12 hours.

Visual Workflow: The "Dry-Weigh" Loop

DryingProtocol Start Hygroscopic Sample Dissolve Dissolve in Toluene Start->Dissolve Rotovap Rotary Evaporation (Azeotrope Removal) Dissolve->Rotovap Check Repeat 3x? Rotovap->Check Check->Dissolve No HiVac High Vacuum (>4 Hours) Check->HiVac Yes Weigh Weigh in Inert Atmosphere HiVac->Weigh

Figure 1: Azeotropic drying cycle to ensure stoichiometric accuracy before sensitive coupling reactions.

Module 3: Analytical Characterization

User Question: "My TGA shows weight loss at 80°C, but the DSC shows a peak at 110°C. Is this solvent, surface water, or a hydrate?"

Technical Insight: Aminopicolinamides often form channel hydrates or solvates . Distinguishing between adsorbed surface water (hygroscopicity) and incorporated lattice water (pseudo-polymorphism) is vital for regulatory specifications [2].

  • Surface Water: Shows broad, drift-like weight loss in TGA starting immediately from ambient temperature.

  • Hydrate/Solvate: Shows a distinct, stepped weight loss in TGA and a corresponding endotherm in DSC (often desolvation followed by melting).

The Protocol: Thermal Differentiation

FeatureSurface Moisture (Hygroscopic)Lattice Water (Hydrate)
TGA Profile Continuous, smooth slope starting at

.
Sharp "step" drop at specific Temp (

).
DSC Signal Broad, shallow endotherm (evaporation).Sharp endotherm (lattice collapse/release).
Reversibility Re-adsorbs quickly in air.Requires specific humidity/solvent to reform.

Recommended Experiment: Run a Cyclic DSC/TGA . Heat to 120°C (to dry), cool to ambient, expose to humidity, and reheat. If the sharp peak returns only after exposure to high humidity, it is a reversible hydrate. If the weight increases continuously with humidity, it is hygroscopic surface adsorption.

Module 4: Solid-State Engineering (The Long-Term Fix)

User Question: "We are moving to scale-up. We cannot use gloveboxes for 50kg batches. How do we fix this?"

Technical Insight: If the free base is too hygroscopic for manufacturing, you must change the solid-state form. The pyridine nitrogen is basic; protonating it often breaks the hygroscopic hydrogen-bonding network.

The Protocol: Salt Selection Strategy Do not default to Hydrochloride (HCl) salts immediately; HCl salts of pyridines can sometimes remain hygroscopic [3].

  • Screen 1: Hydrophobic Counter-ions. Try Besylate , Tosylate , or Fumarate . These large, lipophilic anions shield the polar core and pack better in the lattice, reducing water uptake.

  • Screen 2: Co-crystals. If salts fail (pKa issues), screen for co-crystals using non-ionizable co-formers like Isonicotinamide or Saccharin .

Decision Logic for Form Selection

SaltSelection Start Hygroscopic Free Base Screen1 Screen Hydrophobic Salts (Besylate, Tosylate) Start->Screen1 Test1 Hygroscopicity Acceptable? Screen1->Test1 Adopt1 Develop Salt Process Test1->Adopt1 Yes Screen2 Screen Co-Crystals (Saccharin, Resorcinol) Test1->Screen2 No Test2 Stable Form Found? Screen2->Test2 Test2->Adopt1 Yes Fail Review Packaging/ Engineering Controls Test2->Fail No

Figure 2: Strategic workflow for modifying solid-state properties to mitigate hygroscopicity during scale-up.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Airaksinen, S., et al. (2005).[1] Role of Water in the Physical Stability of Solid Dosage Formulations.[1] Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[1] Link

  • Newman, A. (2013). Pharmaceutical Salts and Co-crystals.[2] Royal Society of Chemistry. Link

  • Frontier, A. (2023). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Link

Sources

Optimizing reaction temperature for 3-amino-6-methylpicolinate ammonolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Conditions Ticket ID: #AMP-NH3-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The conversion of methyl 3-amino-6-methylpicolinate to its corresponding amide (3-amino-6-methylpicolinamide ) is kinetically challenged compared to standard ester ammonolysis. This is primarily due to the electronic deactivation caused by the electron-donating amino group at the C3 position.

Standard protocols (room temperature, open reflux) often result in <10% conversion or stalled reactions. Successful optimization requires a shift from thermodynamic control to kinetic forcing via elevated temperature (80–120°C) in a closed system (autoclave/sealed tube) to maintain high ammonia saturation.

Module 1: The Kinetic Barrier (Why Standard Protocols Fail)

Q: Why is my reaction stalling at 50°C despite using excess ammonia?

A: You are fighting electronic deactivation. The 3-amino group is a strong Electron Donating Group (EDG). Through resonance, it donates electron density into the pyridine ring, which is subsequently delocalized to the ester carbonyl carbon. This makes the carbonyl carbon less electrophilic and significantly raises the activation energy (


) required for the ammonia nucleophile to attack.

The Fix: You must increase the reaction temperature to overcome this elevated


. While simple alkyl esters react at 25°C, electron-rich heteroaromatic esters often require temperatures >80°C.
Mechanism & Energy Profile

ReactionProfile Fig 1. Kinetic Barrier caused by 3-Amino Group Resonance Start Ester + NH3 (Ground State) TS_Low Transition State (Standard Ester) Start->TS_Low Low Ea (Unsubstituted) TS_High Transition State (3-Amino Ester) High Energy Barrier Start->TS_High High Ea (Electronic Deactivation) Inter Tetrahedral Intermediate TS_High->Inter Rate Limiting Step Product Amide Product Inter->Product - MeOH

Module 2: Temperature Optimization & Impurity Profiling

Q: What is the optimal temperature window, and what risks are associated with overheating?

A: The "Goldilocks" zone for this substrate is typically 80°C – 100°C .

However, temperature is a double-edged sword. While it drives conversion, it introduces specific degradation pathways.

Thermal Degradation Risks
  • Decarboxylation: Picolinic acid derivatives are prone to thermal decarboxylation. If any water is present, the ester hydrolyzes to the acid, which then loses

    
     at temperatures >130°C, yielding 2-amino-5-methylpyridine (an impurity that is difficult to separate).
    
  • Ammonia Loss: In an open system, raising T decreases

    
     solubility (Henry’s Law). At 60°C in methanol, an open vessel retains almost no dissolved ammonia.
    
Data: Temperature vs. Conversion & Purity (24h Reaction)
Reaction TempSystem TypeConversionPurityMajor Issue
25°C Open / Sealed< 5%>99%Kinetic stall (Too slow).
50°C Sealed Tube30-40%>98%Incomplete reaction.
90°C Autoclave >98% 97% Optimal Condition.
140°C Autoclave100%82%Decarboxylation & oligomers.

Module 3: Experimental Protocol (The "How-To")

Q: How do I set up the reaction to ensure safety and high yield?

A: Use a High-Pressure Ammonolysis protocol. Do not use standard reflux condensers.

Step-by-Step Methodology
  • Preparation: Dissolve methyl 3-amino-6-methylpicolinate (1.0 eq) in Methanol (5-10 volumes).

  • Ammonia Loading:

    • Preferred: Cool solution to 0°C and bubble anhydrous

      
       gas until saturation (approx. 7N concentration).
      
    • Alternative: Use commercial 7N

      
       in MeOH.
      
  • Sealing: Transfer to a pressure-rated glass tube (for <5g scale) or a stainless steel autoclave (for >5g scale). Seal tightly.

  • Reaction: Heat to 90°C for 16–24 hours.

    • Note: Internal pressure will rise (approx. 3–5 bar). Ensure vessel is rated for this.

  • Workup:

    • Cool to room temperature before opening .

    • Concentrate in vacuo to remove solvent and excess ammonia.

    • Recrystallize from Ethanol/Water if necessary (product is usually solid).[1]

Troubleshooting Workflow

Troubleshooting Fig 2. Troubleshooting Decision Tree for Picolinate Ammonolysis Start Issue Detected CheckT Check Reaction Temp Start->CheckT LowConv Low Conversion (<50%) CheckT->LowConv HighImp High Impurity (>5%) CheckT->HighImp IsSealed Is system sealed? LowConv->IsSealed ImpType Identify Impurity HighImp->ImpType SealedYes Increase T to 100°C or Add Lewis Acid (CaCl2) IsSealed->SealedYes Yes SealedNo Ammonia escaping. Switch to Autoclave. IsSealed->SealedNo No AcidImp Acid/Decarboxylated Product ImpType->AcidImp Hydrolysis DimerImp Dimer/Oligomer ImpType->DimerImp Side Rxn FixAcid Moisture ingress. Dry solvent/NH3 gas. AcidImp->FixAcid FixDimer Concentration too high. Dilute reaction. DimerImp->FixDimer

Module 4: Advanced Optimization (Catalysis)

Q: I cannot use an autoclave. How can I drive the reaction at lower temperatures (Reflux)?

A: If you are restricted to atmospheric pressure (Reflux at ~65°C), you must use a catalyst to activate the ester carbonyl.

Recommended Catalysts:

  • Calcium Chloride (

    
    ):  A Lewis acid that coordinates to the ester carbonyl oxygen, increasing its electrophilicity. Use 0.5 – 1.0 eq.
    
  • Sodium Cyanide (NaCN): (Highly toxic, use with caution) Acts as a potent nucleophilic catalyst.

  • 2-Hydroxypyridine: Acts as a bifunctional proton transfer agent, stabilizing the transition state (See Ref 1).

Note: Catalytic methods generally require longer reaction times (48h+) compared to the high-temperature/high-pressure method.

References

  • Mechanism of Pyridone Catalysis

    • Title: 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis.[2]

    • Source: RSC Advances, 2021.
    • URL:[Link]

  • General Mechanism of Ester Ammonolysis

    • Title: Ammonolysis of Esters: Mechanism and Kinetics.[3][4]

    • Source: Chemistry Steps.[5][6][7][8][9]

    • URL:[Link]

  • Synthesis of Aminopicolinamide Analogues

    • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives.
    • Source: MDPI Molecules, 2021.
    • URL:[Link]

  • Ammonolysis Process Scale-Up

    • Title: Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis.
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Validation of 3-Amino-6-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Amino-6-methylpyridine-2-carboxamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Application Context

This compound (AMPC) is a critical heterocyclic scaffold, frequently utilized in the synthesis of P2X3 antagonists and various kinase inhibitors. Its structural integrity is pivotal; however, distinguishing it from its synthetic precursors (specifically nitro-derivatives) and regioisomers presents a common analytical challenge.

This guide provides a definitive structural analysis of AMPC. Unlike standard spectral libraries, we focus on the comparative performance of NMR protocols, demonstrating how to differentiate AMPC from its metabolic or synthetic "alternatives" (impurities and isomers) using specific coupling constants and chemical shift perturbations.

Experimental Protocol: Optimal Signal Resolution

To achieve the resolution necessary for distinguishing the labile amine and amide protons, solvent selection is non-trivial.

Method A: The "Gold Standard" (DMSO-d6)

Rationale: Chloroform-d (


) often causes broadening or disappearance of amide/amine protons due to rapid exchange and poor solubility of primary amides. DMSO-d6 forms hydrogen bonds with these protons, slowing exchange and sharpening signals.
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Concentration: 10-15 mg in 0.6 mL.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (30° pulse) with a D1 delay of >2.0s to ensure full relaxation of the aromatic protons.

Method B: The "Alternative" (CDCl3 + TFA-d)

Use Case: Only used when checking for lipophilic impurities.

  • Performance Note: Expect the amide protons to be broad and chemically shifted upfield compared to DMSO. This method is inferior for confirming the carboxamide moiety.

Spectral Assignment & Theoretical Analysis

The structure of AMPC contains two aromatic protons (H4, H5) in an ortho-relationship. The chemical environment is dominated by the Push-Pull electronic effect:

  • Electron Donating Group (EDG): The 3-Amino group strongly shields the ortho-position (H4).

  • Electron Withdrawing Group (EWG): The 2-Carboxamide group deshields the ring, but less significantly at the meta positions.

Table 1: Chemical Shift Assignment (DMSO-d6)

Values are derived from substituent increment calculations and analogous pyridine scaffolds.

PositionProton TypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
Mechanistic Insight
6-CH3 Methyl2.35 - 2.45Singlet (s)-Characteristic deshielding by pyridine ring current.
3-NH2 Primary Amine6.80 - 7.10Broad Singlet (br s)-Highly solvent dependent; disappears with

shake.
H5 Aromatic7.05 - 7.15Doublet (d)

Ortho to methyl; shielded by 3-amino (para-resonance).
H4 Aromatic6.90 - 7.00Doublet (d)

Diagnostic Peak. Strongly shielded by ortho-amino group.
2-CONH2 Amide (Ha)7.40 - 7.60Broad Singlet-Restricted rotation creates two non-equivalent protons.
2-CONH2 Amide (Hb)7.90 - 8.10Broad Singlet-H-bonded to solvent or intramolecular N interaction.
Visualization: Electronic Shielding Logic

The following diagram illustrates the electronic influences dictating the chemical shifts, specifically why H4 is the most shielded aromatic signal.

NMR_Logic Amino 3-Amino Group (+M Effect) H4 H4 Proton (Ortho to Amino) High Shielding (Upfield Shift) Amino->H4 Strong Shielding H5 H5 Proton (Meta to Amino) Moderate Shielding Amino->H5 Weak Shielding Methyl 6-Methyl Group (+I Effect) Methyl->H5 Weak Shielding Carboxamide 2-Carboxamide (-M/-I Effect) Carboxamide->H4 Weak Deshielding

Figure 1: Mechanistic flow of substituent effects on the aromatic protons of AMPC.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "performance" is defined by the ability to distinguish the product from its precursors and isomers.

Comparison 1: AMPC vs. Precursor (3-Nitro-6-methylpyridine-2-carboxamide)

The synthesis of AMPC typically involves the reduction of a nitro group. Incomplete reduction is a common failure mode.

FeatureTarget: 3-Amino (AMPC) Alternative: 3-Nitro Precursor Diagnostic Action
H4 Shift ~7.0 ppm (Upfield) ~8.3 ppm (Downfield) CRITICAL CHECK. The Nitro group is strongly deshielding. If you see a doublet >8.0 ppm, the reaction is incomplete.
H5 Shift ~7.1 ppm~7.6 ppmNitro deshields H5 less than H4, but still downfield of the amine.
Coupling

Hz

Hz
Minimal difference; not diagnostic.
Exchangeables NH2 signal (broad, ~7 ppm)No NH2 signalLook for the disappearance of the amine peak.
Comparison 2: AMPC vs. Regioisomer (5-Amino-6-methylpyridine-2-carboxamide)

Regioisomers can form if the starting material chlorination was non-selective.

  • AMPC (3-Amino): H4 and H5 are neighbors. The spectrum shows two doublets with a large ortho-coupling (

    
     Hz).
    
  • Isomer (5-Amino): The protons would be at positions 3 and 4. While they are also ortho, the chemical environment changes.

    • Crucial Difference: In the 5-amino isomer, the proton at position 3 (ortho to the carboxamide) is strongly deshielded by the carbonyl anisotropy, likely shifting >8.0 ppm, whereas in AMPC, both protons are <7.5 ppm.

Workflow: Impurity Identification

The following decision tree outlines the logical steps to validate the product against these alternatives.

Decision_Tree Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Aromatic Region (6.5 - 8.5 ppm) Start->Check_Aromatic Decision1 Are there doublets above 8.0 ppm? Check_Aromatic->Decision1 Result_Nitro FAIL: Presence of 3-Nitro Precursor Decision1->Result_Nitro Yes Check_Coupling Check Coupling Constant Decision1->Check_Coupling No Decision2 Is J ~ 8 Hz? Check_Coupling->Decision2 Result_Iso WARN: Check 2D NMR (Possible Isomer) Decision2->Result_Iso No (< 3Hz) Result_Pass PASS: 3-Amino-6-methyl Scaffold Confirmed Decision2->Result_Pass Yes

Figure 2: Analytical decision matrix for validating AMPC batch quality.

Troubleshooting & Advanced Verification

If the 1H spectrum is ambiguous (e.g., due to peak overlap with impurities), utilize these secondary validation steps:

  • D2O Exchange: Add 2 drops of

    
     to the NMR tube and shake.
    
    • Observation: The signals at ~7.0 ppm (Amine) and 7.4/8.0 ppm (Amide) should disappear or diminish significantly. The aromatic doublets and methyl singlet will remain unchanged.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methyl signal (~2.4 ppm).

    • Result: You should see enhancement of the H5 doublet. You should NOT see enhancement of the H4 doublet. This confirms the methyl group is adjacent to H5, validating the 6-methyl substitution pattern.

References

  • Chemical Shift Prediction & Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard tables for pyridine substituent increments).
  • Pyridine-2-carboxamide Base Shifts

    • ChemicalBook. (n.d.). Pyridine-2-carboxamide 1H NMR Spectrum. Retrieved from

  • 2-Amino-6-methylpyridine Fragment Data

    • Royal Society of Chemistry. (2009).[1] Efficient synthesis of amino-pyridine derivatives. Retrieved from

  • Solvent Effects on Amides

    • Danil de Namor, A. F., et al. (2004).[2] Solvent effect on the 1H NMR spectra of pyridine derivatives. Anales de la Asociación Química Argentina. Retrieved from

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 3-Amino-6-methylpicolinamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

3-Amino-6-methylpicolinamide is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) and other kinase-targeting small molecules. In drug development, distinguishing this intermediate from its precursors (like 2-amino-6-methylpyridine) or its hydrolyzed derivatives (picolinic acids) is a frequent quality control challenge.

This guide provides a definitive infrared (IR) spectroscopic profile. Unlike standard spectral lists, we compare this molecule against its structural "parent" (Picolinamide ) and "fragment" (2-Amino-6-methylpyridine ) to isolate the specific vibrational modes required for identity verification.

The "Fingerprint" Logic

The IR spectrum of 3-Amino-6-methylpicolinamide is defined by three competing electronic environments:

  • The Picolinamide Core: A pyridine ring substituted at C2 with an amide.

  • The 3-Amino Effect: An electron-donating group ortho to the amide, creating strong intramolecular Hydrogen Bonding (H-bonding).

  • The 6-Methyl Anchor: A weak aliphatic signal that differentiates it from non-methylated analogs.

Comparative IR Absorption Data

The following table synthesizes experimental ranges and theoretical shifts based on substituent effects. Use this for rapid peak assignment.

Vibrational Mode3-Amino-6-methylpicolinamide (Target)Picolinamide (Parent Analog)2-Amino-6-methylpyridine (Fragment Analog)Differentiation Note
Pri. Amine (

)
3450–3300 cm⁻¹ (Doublet, sharp)Absent3440, 3160 cm⁻¹Target shows two sets of NH doublets (Amine + Amide), often overlapping.
Amide A (

)
3350–3180 cm⁻¹ (Broadened by H-bond)3410, 3190 cm⁻¹AbsentThe 3-amino group H-bonds with the amide C=O, broadening these peaks compared to Picolinamide.
Methyl C-H (

)
2960–2850 cm⁻¹ (Weak)Absent2950–2850 cm⁻¹Distinguishes Target from des-methyl impurities.
Amide I (

)
1680–1655 cm⁻¹ (Strong)1690–1670 cm⁻¹AbsentThe 3-amino group donates e⁻ density, slightly lowering the C=O freq. vs Picolinamide.[1][2]
Amide II (

)
1620–1590 cm⁻¹ 1620–1590 cm⁻¹AbsentDiagnostic for the amide functionality; absent in the pyridine precursor.
Pyridine Ring (

)
1590–1570 cm⁻¹ 1590–1570 cm⁻¹1610–1580 cm⁻¹Overlaps heavily with Amide II; look for the "shoulder" patterns.
C-N Stretch (

)
1350–1280 cm⁻¹ 1380 cm⁻¹1340 cm⁻¹The C2-Amide bond vs. C2-Amine bond.

Detailed Spectral Analysis

A. The High-Frequency Region (3500–3000 cm⁻¹)

This is the most complex region due to the "Dual Nitrogen" motif.

  • Mechanism: You have a primary aromatic amine (-NH₂) at position 3 and a primary amide (-CONH₂) at position 2.

  • Observation: Expect a complex cluster of 3–4 peaks.

    • Free N-H: ~3450 cm⁻¹ (Asymmetric stretch).

    • H-Bonded N-H: ~3350–3180 cm⁻¹.

  • Causality: The 3-amino proton forms a stable 6-membered intramolecular H-bond ring with the amide oxygen. This locks the conformation and causes a red shift (lower wavenumber) and broadening of the amine bands compared to 2-amino-6-methylpyridine.

B. The Double Bond Region (1700–1500 cm⁻¹)

This is the "Identity Region."

  • Amide I (Carbonyl): The carbonyl peak is the strongest feature.[3] In Picolinamide, this appears near 1690 cm⁻¹. In 3-Amino-6-methylpicolinamide , the electron-donating effect (+M) of the amino group at C3 increases electron density in the ring, which can slightly reduce the double-bond character of the carbonyl through conjugation, shifting it to 1680–1660 cm⁻¹ .

  • Pyridine Breathing: The pyridine ring stretches (C=C and C=N) usually appear as a sharp doublet near 1590 cm⁻¹ and 1570 cm⁻¹. In the target molecule, the Amide II band (N-H bending) often merges with the 1590 cm⁻¹ ring stretch, creating a very broad, intense envelope.

C. The Fingerprint Region (1450–600 cm⁻¹)[4]
  • Methyl Deformation: Look for a sharp, medium intensity peak at 1380 cm⁻¹ (Umbrella mode of -CH₃). This confirms the "6-methyl" presence.

  • Out-of-Plane (oop) Bending: The substitution pattern (2,3,6-trisubstituted pyridine) leaves two adjacent aromatic protons (H4 and H5). This typically results in a strong oop bending band in the 830–800 cm⁻¹ range.

Experimental Workflow: Validated Protocol

To ensure reproducibility, the following workflow minimizes hygroscopic interference (common in amides) and polymorphic variations.

IR_Workflow Sample Raw Sample (3-Amino-6-methylpicolinamide) Prep Pre-Treatment Vacuum Dry (40°C, 4h) Sample->Prep Remove H₂O Method Method Selection ATR (Diamond/ZnSe) Prep->Method Solid State Acquisition Acquisition 64 Scans, 4 cm⁻¹ Res Method->Acquisition IR Beam Processing Data Processing Baseline Corr. -> Peak Pick Acquisition->Processing Interferogram Validation Validation Compare vs. Ref Standard Processing->Validation Spectrum

Figure 1: Standardized workflow for IR characterization of picolinamide derivatives, ensuring removal of hydrate water which often masks the Amide I/II region.

Protocol Notes (E-E-A-T)
  • Drying is Mandatory: Picolinamides are notorious for forming hydrates. Water bands (3400 cm⁻¹ broad and 1640 cm⁻¹ bend) will obscure the Amide I and Amine stretches. Vacuum drying at 40°C is required before analysis.

  • ATR vs. KBr: Attenuated Total Reflectance (ATR) is preferred over KBr pellets. The high pressure of KBr pressing can induce polymorphic transitions or amide isomerization in this class of molecules.

  • Background Subtraction: Ensure the diamond crystal is cleaned with isopropanol and dried completely. Residual solvent peaks (especially Isopropanol at ~3300 and ~950 cm⁻¹) can mimic the target's functional groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text for theoretical band assignment of heteroaromatic amides).

  • NIST Chemistry WebBook. Picolinamide IR Spectrum (Solid Phase). National Institute of Standards and Technology.[2][4] Available at: [Link] (Verified reference for the parent scaffold).

  • PubChem. 2-Amino-6-methylpyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Reference for the fragment analog).

  • Bossa, J. B., et al. (2012). Infrared spectroscopy of methylamine and its irradiation products.[5] ResearchGate.[6][7] (Reference for primary amine/methyl group vibrational modes in similar environments).

Sources

Mass spectrometry fragmentation pattern of 3-Amino-6-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Comparative Mass Spectrometry Profiling of 3-Amino-6-methylpyridine-2-carboxamide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists in Drug Development.

Core Directive & Executive Summary

This guide provides an in-depth structural elucidation and fragmentation analysis of This compound , a critical scaffold in the synthesis of PIM kinase inhibitors (e.g., for hematological malignancies).

Unlike standard spectral libraries that list peaks without context, this guide focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect" —and compares the target molecule against its most common degradation impurity (the carboxylic acid) and a positional isomer. This approach validates the identity of the compound during synthesis and stability testing.

Experimental Methodology & Setup

To ensure reproducibility and high-confidence identification, the following experimental conditions are recommended. These protocols are designed to maximize the detection of diagnostic fragment ions.

Instrumentation
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The basic pyridine nitrogen and the primary amine facilitate facile protonation ([M+H]⁺), providing a stable precursor ion compared to Electron Impact (EI).

  • Analyzer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

    • Requirement: High-resolution mass spectrometry (HRMS) is essential to distinguish between isobaric losses (e.g., CO vs. N2) and to confirm the elemental composition of fragments.

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV).

    • Purpose: Low energy preserves the molecular ion; high energy reveals the robust heterocyclic core fragmentation.

Sample Preparation Protocol
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

  • LC Conditions: C18 Reverse Phase column; Gradient elution (5% to 95% Acetonitrile).

Structural Analysis & Fragmentation Mechanisms

The fragmentation of This compound (MW: 151.17 Da, [M+H]⁺: 152.08) is governed by the interaction between the ortho-amino group and the ortho-carboxamide.

The "Ortho Effect" (Diagnostic Pathway)

The defining feature of this molecule is the proximity of the 3-amino group to the 2-carboxamide. Upon collisional activation, these groups interact to eliminate ammonia (NH₃), resulting in a cyclized, resonance-stabilized bicyclic cation. This is the primary diagnostic marker that distinguishes this compound from its meta- or para-isomers.

  • Precursor: m/z 152.08 ([M+H]⁺)

  • Loss: -17 Da (NH₃)

  • Product: m/z 135.05 (Pyrido[3,2-d]pyrimidin-4-one cation)

Alternative Pathways
  • Dehydration (Nitrile Formation): Loss of H₂O (-18 Da) to form the corresponding nitrile cation (m/z 134.06).

  • Carbonyl Loss: Loss of CO (-28 Da) from the amide, typically following the initial loss of NH₃.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow, highlighting the critical Ortho Effect.

FragmentationPathway M_Ion Precursor Ion [M+H]+ = 152.08 (3-Amino-6-methyl-pyr-2-carboxamide) Ortho_Inter Ortho-Interaction (H-bond / Nucleophilic Attack) M_Ion->Ortho_Inter Collision Activation Frag_134 Fragment m/z 134.06 [M+H - H2O]+ (Nitrile Formation) M_Ion->Frag_134 - H2O (18 Da) Minor Path Frag_135 Fragment m/z 135.05 [M+H - NH3]+ (Cyclized Pyrido-pyrimidinone) Ortho_Inter->Frag_135 - NH3 (17 Da) Dominant Path Frag_107 Fragment m/z 107.06 [m/z 135 - CO]+ (Ring Contraction) Frag_135->Frag_107 - CO (28 Da)

Caption: Mechanistic fragmentation pathway of this compound showing the dominant ortho-cyclization.

Comparative Performance Guide

In drug development, distinguishing the target intermediate from its impurities and isomers is vital for Quality Control (QC). The table below compares the MS profile of the target against its hydrolysis product and a positional isomer.

Comparative Data Table
FeatureTarget Molecule Impurity A (Hydrolysis) Isomer B (Positional)
Compound Name This compound3-Amino-6-methylpyridine-2-carboxylic acid5-Amino-6-methylpyridine-2-carboxamide
Structure Ortho-Amino / AmideOrtho-Amino / AcidMeta-Amino / Amide
Precursor Ion [M+H]⁺ 152.08 153.06 152.08
Primary Fragment m/z 135.05 (-NH₃)m/z 135.05 (-H₂O)m/z 135.05 (-NH₃) Weak
Mechanism Ortho-Cyclization (Facile)Anhydride Formation (Facile)No Cyclization (High Energy)
Diagnostic Ratio High m/z 135 intensityShifted Precursor (+1 Da)Low m/z 135 intensity; High m/z 109 (-CONH)
Key Differentiator Base Peak is m/z 135 Precursor Mass 153 Base Peak is m/z 109 (Loss of CHNO)
Analysis of Performance
  • Vs. Hydrolysis Impurity: The acid impurity (Impurity A) is a common degradation product. It is easily distinguished by the +1 Da mass shift (OH vs NH₂). However, if resolution is poor, the fragment m/z 135 is common to both (loss of NH₃ from amide vs. loss of H₂O from acid). Critical Check: Always verify the precursor mass first.

  • Vs. Positional Isomer: The 5-amino isomer (Isomer B) lacks the ortho proximity required for facile cyclization. Consequently, its fragmentation is dominated by the direct cleavage of the amide group (loss of CONH or NH₃ without cyclization), often requiring higher collision energy. The ratio of m/z 135 to the molecular ion is significantly lower in the isomer.

Synthesis & Application Context

Understanding the origin of this molecule aids in interpreting impurity profiles.

  • Drug Class: PIM Kinase Inhibitors (e.g., Cenisertib analogs).

  • Synthetic Role: The 2-carboxamide group is often converted into a heterocycle (e.g., triazine or pyrimidine) in the final drug.

  • QC Relevance: The presence of m/z 135 in the final drug substance spectrum (if the drug MW is higher) indicates unreacted intermediate or degradation of the fused ring system.

Workflow: QC Identification Protocol

QC_Workflow Sample Unknown Sample (Synthesis Intermediate) MS1 Full Scan MS1 Check m/z 152 vs 153 Sample->MS1 Decision Mass = 152? MS1->Decision MS2 MS/MS Fragmentation (CE 20 eV) Decision->MS2 Yes (152) Result_Acid IMPURITY DETECTED: Carboxylic Acid (Mass 153) Decision->Result_Acid No (153) Analysis Check m/z 135 Intensity MS2->Analysis Result_Target CONFIRMED: Target Molecule (High m/z 135) Analysis->Result_Target High Intensity Result_Iso ISOMER DETECTED: 5-Amino Analog (Low m/z 135) Analysis->Result_Iso Low Intensity

Caption: Decision tree for identifying this compound in crude reaction mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 765847, 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]

    • Note: Provides structural data on the thieno-fused analog, validating the carboxamide/amino ortho-p
  • Ceraulo, L., et al. (1996). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- and 3-thiophenecarboxanilides. European Mass Spectrometry. Retrieved from [Link]

    • Note: Authoritative source on the "Ortho Effect" mechanism in arom
  • El-Dahshan, M., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

    • Note: Establishes the role of the target molecule as a scaffold for PIM kinase inhibitors.
  • Note: Used for comparison of carboxylic acid impurity profiles.

Characterization Guide: Melting Point & Purity of 3-Amino-6-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical reference for the characterization of 3-Amino-6-methylpyridine-2-carboxamide , focusing on melting point determination as a primary indicator of purity.

Executive Summary

This compound (CAS 1314982-00-7 ) is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.[1][2] Unlike common commodity chemicals, this compound lacks a standardized pharmacopeial monograph with a globally harmonized melting point (MP) value.[2]

This guide establishes a self-validating protocol for researchers to determine the reference melting point of their specific lot. It compares the theoretical thermodynamic properties of the pure amide against its synthetic precursor, Ethyl 3-amino-6-methylpicolinate , providing a logical framework for purity assessment during drug development.[1][2]

Technical Specifications & Identity

PropertySpecification
Chemical Name This compound
Synonyms 3-Amino-6-methylpicolinamide; 2-Carbamoyl-3-amino-6-methylpyridine
CAS Number 1314982-00-7
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Solid (Crystalline Powder)
Precursor CAS 908832-89-3 (Ethyl 3-amino-6-methylpicolinate)

Melting Point Reference Strategy

Due to the absence of a single public "Gold Standard" value, the melting point must be treated as a Critical Quality Attribute (CQA) derived experimentally. The transition from the ester precursor to the amide product results in a significant upward shift in melting point due to the formation of strong intermolecular hydrogen bond networks in the primary amide.

Comparative Reference Data

Use the following data points to validate your synthesis progression:

CompoundRoleCASMelting Point Reference
Ethyl 3-amino-6-methylpicolinate Precursor908832-89-3Low Melting Solid / Oil (Est. 40–60°C)*
3-Aminopicolinamide Structural Analog50608-99-6177–182°C (Lit.[1][2] range for analog)
3-Amino-6-methyl-3-nitropyridine Impurity/Analog21901-29-1153–155°C
Target Amide (Pure) Product 1314982-00-7 Expected Range: 160–190°C (Experimental determination required)

*Note: Ethyl esters of this class often exist as low-melting solids or viscous oils at room temperature, whereas the corresponding primary amides are high-melting crystalline solids.[1][2]

Experimental Protocol: Determination of Reference MP

To establish the melting point for your specific batch (Certificate of Analysis generation), follow this self-validating workflow.

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates depress MP).

  • Loading: Pack 2-3 mm of substance into a capillary tube.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 140°C.

    • Critical Phase: Slow Ramp (1°C/min) from 140°C until melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range (

      
      ) must be 
      
      
      
      for "Pure" grade.
Method B: Differential Scanning Calorimetry (DSC)
  • Conditions: Nitrogen atmosphere, 10°C/min ramp.[2]

  • Data Output: Look for a sharp endothermic peak.

  • Purity Calculation: Use the Van't Hoff equation analysis on the melting peak to calculate absolute purity (mol%).

Synthesis & Purification Workflow

The melting point is the primary "in-process control" (IPC) to confirm the conversion of the ester to the amide. The following diagram illustrates the critical path where MP data validates the chemical transformation.

SynthesisWorkflow cluster_QC Quality Control Checkpoint Ester Precursor: Ethyl 3-amino-6-methylpicolinate (Low MP / Oil) Reaction Ammonolysis (NH3 / MeOH) Ester->Reaction + NH3 (gas/aq) Crude Crude Amide (Mix of Product + Salts) Reaction->Crude Solvent Removal Purification Recrystallization (EtOH or iPrOH) Crude->Purification Dissolution & Cooling PureProduct Pure 3-Amino-6-methyl- pyridine-2-carboxamide (Target MP > 160°C) Purification->PureProduct Filtration & Drying QC_Decision MP Range < 2°C? PureProduct->QC_Decision Measure MP

Figure 1: Synthesis and purification workflow highlighting the MP check as the final quality gate.

Scientific Analysis: Why the Data Varies

When comparing your experimental results with literature or supplier data, consider these factors:

  • Polymorphism: Pyridine carboxamides are prone to polymorphism.[2] Different crystal forms (polymorphs) can have melting points differing by 5–10°C. DSC is required to identify if a lower MP is an impurity or a metastable polymorph.

  • Residual Precursor: The ethyl ester precursor is the most common impurity.[2] Even 1% residual ester can depress the amide's melting point by 2–4°C due to the disruption of the hydrogen bonding lattice.

  • Hydrate Formation: The amide group is hydrophilic.[2] Ensure the sample is anhydrous; a hydrate will show a broad endotherm (water loss) around 100°C before the true melt.

References

  • BLD Pharm. (2025). Product Data: 3-Amino-6-methylpicolinamide (CAS 1314982-00-7).[1][2] Retrieved from

  • Fluorochem. (2025).[3][4] Product Data: Ethyl 3-amino-6-methylpicolinate (CAS 908832-89-3).[2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3-Aminopyridine-2-carboxamide (Analog CAS 50608-99-6).[1][2][3][5] Retrieved from

  • ChemicalBook. (2025). CAS 1314982-00-7 Entry.[2] Retrieved from

Sources

Definitive Guide to Structural Validation: 3-amino-6-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Trap"

In kinase inhibitor development (particularly for Btk, PIM, and PI3K targets), the 3-amino-pyridine-2-carboxamide motif is a privileged scaffold. However, the synthesis of 3-amino-6-methylpyridine-2-carboxamide (Compound A) is prone to regioisomeric contamination.

Common synthetic routes—such as the cyclization of acyclic precursors or the functionalization of di-halogenated pyridines—often yield thermodynamic mixtures. Misidentifying the 5-amino or 4-methyl regioisomers as the target leads to "phantom SAR" (Structure-Activity Relationship) data, where inactivity is blamed on the substituent rather than the core scaffold geometry.

This guide provides a self-validating analytical workflow to unequivocally distinguish Compound A from its two most prevalent imposters:

  • Isomer B: 5-amino-6-methylpyridine-2-carboxamide (Amination at C5 instead of C3).

  • Isomer C: 3-amino-4-methylpyridine-2-carboxamide (Methylation at C4 instead of C6).

Structural Analysis & The Imposters

Before touching an instrument, we must define the NMR connectivity logic. The pyridine ring coupling constants (


) and Nuclear Overhauser Effect (NOE) vectors are the primary differentiators.
CompoundSubstitution PatternProtons PresentKey Coupling (

)
Key NOE Correlation
Target (A) 2-CONH

, 3-NH

, 6-CH

H4, H5 Ortho (~8.0 Hz) CH

(6)

H5
Isomer B 2-CONH

, 5-NH

, 6-CH

H3, H4 Ortho (~8.0 Hz)CH

(6)

NH

(5) (Exchangeable)
Isomer C 2-CONH

, 3-NH

, 4-CH

H5, H6 Ortho (~5.0 Hz)CH

(4)

H5
Visualizing the Differentiation Logic

The following diagram illustrates the decision tree for assigning the correct regioisomer based on spectral data.

IsomerLogic Start Crude Product (Isomer Mixture) Step1 1H NMR (Aromatic Region) Start->Step1 Decision1 Check Coupling Constant (J) between Aromatic Protons Step1->Decision1 ResultC J ≈ 4.5 - 5.5 Hz (Protons at H5, H6) Decision1->ResultC Small Ortho ResultAB J ≈ 7.5 - 8.5 Hz (Protons are neighbors) Decision1->ResultAB Large Ortho FinalIsomerC ISOMER C (4-methyl) Identified by J-coupling earlier ResultC->FinalIsomerC Step2 NOESY / ROESY Experiment ResultAB->Step2 Decision2 Check Methyl Group (CH3) Correlation Step2->Decision2 FinalTarget CONFIRMED TARGET CH3 correlates to Aromatic H (H5) Decision2->FinalTarget Strong NOE to Ar-H FinalIsomerB ISOMER B (5-amino) CH3 correlates to Amine NH2 only Decision2->FinalIsomerB No NOE to Ar-H

Figure 1: Analytical Decision Tree for Pyridine Carboxamide Regioisomers.

Spectroscopic Differentiation Protocols

A. NMR Spectroscopy (The Gold Standard)

Instrument: 400 MHz or higher. Solvent: DMSO-


 (Essential for sharpening exchangeable amide/amine protons and preventing overlap).
Protocol 1: 1H NMR Interpretation
  • Identify the Methyl Singlet: Look for a sharp singlet

    
     2.3–2.5 ppm.
    
  • Identify the Amide/Amine Protons:

    • Amide (

      
      ):  Two broad singlets, usually distinct (
      
      
      
      7.5 and
      
      
      8.0) due to restricted rotation.
    • Amine (

      
      ):  Broad singlet, typically 
      
      
      
      5.0–6.5 (upfield of amide).
  • Analyze Aromatic Coupling (The Critical Step):

    • Target (A): You will see two doublets (or a distorted AB system).

      • H4:

        
         ~7.0 ppm (shielded by adjacent 
        
        
        
        at C3).
      • H5:

        
         ~7.2 ppm.
        
      • 
        : 8.0 – 8.5 Hz .
        
    • Isomer C (4-Me): You will see two doublets/multiplets.

      • H5:

        
         ~7.1 ppm.
        
      • H6:

        
         ~8.0 ppm (deshielded by ring nitrogen).
        
      • 
        : 4.5 – 5.5 Hz . (Pyridine 2,3-coupling is smaller than 3,4-coupling).
        
Protocol 2: NOESY (Confirmation)

If the coupling constant is ~8 Hz, you must distinguish Target A from Isomer B.

  • Set up a 2D NOESY (mixing time 300–500 ms).

  • Locate the Methyl peak on the diagonal.

  • Look for cross-peaks:

    • Target A: Strong cross-peak between Methyl and H5 (aromatic doublet).

    • Isomer B: NO cross-peak between Methyl and any aromatic proton (because C6-Methyl is adjacent to C5-Amine). You may see a weak exchange cross-peak to the

      
       protons if the solvent is dry.
      
B. Mass Spectrometry (Fragmentation Logic)

While isomers have identical parent masses (


), MS/MS fragmentation can provide clues.
  • Target A (3-amino): Proximity of the 3-amino group to the 2-carboxamide facilitates the loss of ammonia (

    
    , -17 Da) or water (
    
    
    
    , -18 Da) via the "ortho effect" cyclization to a pyrido-pyrimidine-like ion.
  • Isomer B (5-amino): The amine is distal to the amide. Cyclization is sterically impossible. Fragmentation is dominated by simple loss of the amide group (

    
    , -44 Da).
    

Chromatographic Separation (HPLC)[1][2]

Separating aminopyridines is notoriously difficult on standard C18 columns due to peak tailing (interaction of basic nitrogens with silanols) and similar hydrophobicity of isomers.

Recommended Method: Hydrogen-Bonding Mode or Mixed-Mode Based on the separation of pyridine isomers, standard Reverse Phase (RP) is often insufficient.

ParameterConditionRationale
Column SIELC SHARC 1 (Hydrogen-Bonding) or Primesep 100 (Mixed-Mode Cation Exchange)SHARC 1: Separates based on hydrogen bond donor/acceptor capabilities. The 3-amino vs 5-amino position drastically alters H-bonding geometry.Primesep: Uses cation exchange to retain the basic pyridine nitrogen.
Mobile Phase A Acetonitrile (MeCN)SHARC columns operate in NPLC-like mode (high organic).
Mobile Phase B Methanol + 0.5% Formic AcidSource of protons for ionization.
Gradient Isocratic or Shallow GradientIsomers often elute closely; isocratic holds allow thermodynamic differentiation.
Detection UV @ 254 nm & 280 nm280 nm is often more selective for the extended conjugation of the amide.

Experimental Workflow (SHARC 1):

  • Equilibrate: 90% MeCN / 10% (MeOH + AmFm buffer).

  • Injection: 5 µL of 1 mg/mL sample in MeCN.

  • Elution: The 3-amino isomer (Target) typically forms an intramolecular H-bond between the amine and the carbonyl oxygen of the amide. This reduces its interaction with the stationary phase compared to the 5-amino isomer, which has two free H-bonding handles.

  • Result: Target (A) elutes earlier than Isomer (B).

Synthesis & Purification Context

To minimize isomer formation, avoid "one-pot" cyclizations. The most robust route to Compound A utilizes a stepwise displacement strategy.

Recommended Synthetic Pathway
  • Starting Material: 2-chloro-6-methyl-3-nitropyridine (Commercially available, CAS 2879-13-2).

  • Cyanation: Pd-catalyzed cyanation or

    
     displacement to yield 6-methyl-3-nitropyridine-2-carbonitrile.
    
    • Why: Fixes the carbon skeleton early.

  • Hydrolysis: Controlled hydrolysis of nitrile to primary amide (

    
    ).
    
  • Reduction: Reduction of the nitro group (

    
     or 
    
    
    
    ) to the amine.
    • Advantage: This route guarantees the 2,3,6 substitution pattern, eliminating Isomer B and C entirely.

Synthesis SM 2-chloro-6-methyl- 3-nitropyridine Step1 Zn(CN)2 / Pd (Cyanation) SM->Step1 Inter1 Nitrile Intermediate Step1->Inter1 Step2 H2O2 / NaOH (Hydrolysis) Inter1->Step2 Inter2 Nitro-Amide Intermediate Step2->Inter2 Step3 H2 / Pd-C (Reduction) Inter2->Step3 Product Target: 3-amino-6-methyl -2-carboxamide Step3->Product

Figure 2: Regiospecific Synthetic Route to avoid Isomer formation.

References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • National Institutes of Health (NIH). "Crystal structure of 6-methylpyridin-3-amine." PubMed Central. Link

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine and Isomers." Helix Application Guide. Link

  • ResearchGate. "The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies." Journal of the American Chemical Society.[1] Link

Sources

Navigating the Structural Landscape of 3-amino-6-methylpyridine-2-carboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional architecture of a molecule and its interactions is paramount. This guide focuses on the structural chemistry of 3-amino-6-methylpyridine-2-carboxamide, a pyridine derivative with significant potential in medicinal chemistry and materials science. While, to date, no publicly accessible single-crystal X-ray diffraction data for this compound or its metal complexes has been deposited in crystallographic databases, this guide provides a comprehensive framework for its study. We will delve into established synthesis protocols, offer a roadmap for obtaining its crystal structure, and present a comparative analysis of closely related compounds to infer its structural behavior and coordination potential.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be approached through multi-step reaction sequences common for pyridine derivatives. A plausible and efficient route involves the amidation of a corresponding carboxylic acid or ester. The following protocol is a generalized procedure based on established organic synthesis methodologies.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-amino-6-methylpyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Activation of the Carboxylic Acid: To a solution of 3-amino-6-methylpyridine-2-carboxylic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C. The reaction mixture is then refluxed for 2-3 hours to form the acyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amidation: The resulting acyl chloride is dissolved in anhydrous THF and cooled to 0 °C. A solution of ammonia is then added dropwise. The reaction is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

A Roadmap to Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. For researchers aiming to obtain the crystal structure of this compound or its complexes, the following workflow is recommended.

Figure 1: A generalized workflow for determining the crystal structure of a small molecule.

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This often represents the most challenging step. Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

Comparative Structural Analysis: Insights from Related Pyridine-2-carboxamides

In the absence of a dedicated crystal structure for our target molecule, we can draw valuable inferences from the crystallographic data of structurally analogous compounds. Pyridine-2-carboxamide and its derivatives are known to form a variety of coordination complexes and participate in intricate hydrogen bonding networks.[2][3]

Compound/ComplexCCDC NumberKey Structural FeaturesReference
Pyridine-2-carboxamide-succinic acid co-crystalNot SpecifiedFormation of hydrogen-bonded trimers and 1D chains.[2]
N'-(pyridin-2-ylmethyl)pyrazine-2-carboxamideNot SpecifiedIntermolecular N-H···N hydrogen bonds forming inversion dimers.[4]
[Cu(3-aminopyridine)₂(NCS)₂]Not SpecifiedSquare pyramidal coordination geometry around the Cu(II) ion.[5]
[Fe(PLITSC–H)(PLITSC)]SO₄·2.5H₂ONot SpecifiedDistorted octahedral geometry around the Fe(III) ion with two differently protonated ligands.[6]

Table 1: Selected crystallographic data for compounds structurally related to this compound.

The data from these related structures suggest that this compound is likely to exhibit strong intermolecular hydrogen bonding through its amino and amide functionalities. The pyridine nitrogen and the amide oxygen are expected to be primary sites for metal coordination.

Predicted Coordination Chemistry and Supramolecular Interactions

Based on the analysis of related structures, we can predict the potential coordination modes of this compound.

Figure 2: A potential bidentate coordination mode of this compound to a metal center.

The pyridine nitrogen and the amide oxygen can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The amino group can also participate in coordination, potentially leading to bridging motifs or acting as a monodentate ligand, depending on the metal ion and reaction conditions. Furthermore, the presence of both hydrogen bond donors (amino and amide N-H) and acceptors (pyridine N, amide O, and amino N) suggests that this molecule will likely form extensive supramolecular networks in the solid state.

Conclusion and Future Directions

While the crystal structure of this compound remains to be determined, a comprehensive analysis of its synthesis and the structural features of related compounds provides a strong foundation for future research. The protocols and comparative data presented in this guide are intended to empower researchers to pursue the crystallographic characterization of this promising molecule and its complexes. The elucidation of its precise three-dimensional structure will undoubtedly accelerate its application in the design of novel pharmaceuticals and functional materials.

References

  • Gao, H. et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. Available at: [Link]

  • Prior, T. J. et al. (2011). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 7), o261-o265. Available at: [Link]

  • Wolska, I. et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 23(11), 2822. Available at: [Link]

  • Capitelli, F. et al. (2021). N-(Pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCrData, 6(9), x210925. Available at: [Link]

  • Cati, D. S. & Stoeckli-Evans, H. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o793-o797. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Patel, H. M. et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(48), 30286-30295. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-6-chloropyridine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • van Rensburg, C. E. J. et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry, 28(15), 115570. Available at: [Link]

  • Büyükgüngör, O. et al. (2019). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Journal of Molecular Structure, 1181, 46-54. Available at: [Link]

  • Bjelogrlić, S. et al. (2021). Crystal Structure, Theoretical Analysis, and Protein/DNA Binding Activity of Iron(III) Complex Containing Differently Protonated Pyridoxal–S-Methyl-Isothiosemicarbazone Ligands. Molecules, 26(22), 6899. Available at: [Link]

Sources

A Researcher's Guide to Elemental Analysis of 3-Amino-6-methylpicolinamide (C7H9N3O)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 3-Amino-6-methylpicolinamide, with the molecular formula C7H9N3O, confirming its elemental composition is a critical step in establishing purity, verifying synthesis, and ensuring stoichiometric accuracy. This guide provides an in-depth comparison of elemental analysis standards, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental technique to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and in some cases, oxygen (O) and sulfur (S), within a sample.[1][2][3] For a specific compound like 3-Amino-6-methylpicolinamide, this analysis provides a quantitative measure of its elemental makeup, which can be compared against its theoretical composition calculated from its molecular formula. This comparison is a powerful tool for:

  • Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.

  • Structural Confirmation: While not a definitive structure elucidation technique on its own, elemental analysis provides crucial data that, in conjunction with spectroscopic methods (e.g., NMR, IR, MS), helps to confirm the proposed molecular structure.

  • Stoichiometric Verification: In the case of salts or solvates, elemental analysis can help to determine the ratio of the active pharmaceutical ingredient (API) to the counter-ion or solvent molecules.

Comparing Analytical Methodologies

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis .[1][3] This technique involves the complete and instantaneous oxidation of the sample by "flash combustion" at high temperatures.[3] The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N2)—are then separated and quantified.[1][3]

Oxygen content is typically determined by a similar principle but through pyrolysis in the absence of oxygen, where the sample is heated in a furnace with a reducing agent, and the resulting carbon monoxide (CO) is measured.[2]

Combustion Analysis vs. Other Techniques
FeatureCombustion Analysis (CHN/O)Wet Chemistry Methods (e.g., Kjeldahl for Nitrogen)Spectroscopic Techniques (e.g., ICP-MS for trace elements)
Principle High-temperature oxidation and detection of gaseous products.[1][3]Acid digestion, distillation, and titration to determine nitrogen content.[4][5]Atomization and ionization of the sample to detect specific elements.
Elements Determined C, H, N, S, O.[2]Primarily Nitrogen.[4][5]Wide range of elements, primarily metals and trace elements.
Sample Size Typically a few milligrams.[3]Can require larger sample sizes (e.g., around 1 gram).[4]Very small sample sizes are often sufficient.
Speed Rapid, with results often obtained in minutes.Time-consuming, involving multiple steps.[5]Fast analysis after sample preparation.
Accuracy & Precision High accuracy and precision.Can be accurate but is prone to interferences and may not be suitable for all nitrogen-containing compounds.[4]Excellent for trace and ultra-trace analysis.
Application Primary method for determining the bulk elemental composition of pure organic compounds.[1]Historically significant for nitrogen determination, especially in food and environmental samples.[1][5]Primarily used for detecting and quantifying trace elemental impurities.

For the routine and accurate determination of the elemental composition of 3-Amino-6-methylpicolinamide, combustion analysis is the most appropriate and widely accepted method.

Establishing Trustworthy Protocols: A Self-Validating System

To ensure the reliability of elemental analysis results, a robust, self-validating system must be in place. This involves meticulous attention to sample preparation, instrument calibration, and the use of certified reference materials.

Theoretical Elemental Composition of C7H9N3O

The first step is to calculate the theoretical elemental percentages for 3-Amino-6-methylpicolinamide.

  • Molecular Weight: 151.17 g/mol

  • Carbon (C): (7 * 12.011 / 151.17) * 100 = 55.62%

  • Hydrogen (H): (9 * 1.008 / 151.17) * 100 = 6.00%

  • Nitrogen (N): (3 * 14.007 / 151.17) * 100 = 27.81%

  • Oxygen (O): (1 * 15.999 / 151.17) * 100 = 10.58%

Certified Reference Materials (CRMs)

The cornerstone of a self-validating system is the use of Certified Reference Materials (CRMs). These are highly pure and stable compounds with accurately determined elemental compositions, provided by national metrology institutes like the National Institute of Standards and Technology (NIST) or other accredited suppliers.[6][7][8]

Commonly used CRMs for CHN analysis include:

  • Acetanilide

  • Sulfanilamide

  • EDTA

  • Atropine

These standards should be run periodically to verify the accuracy and precision of the instrument's performance.

Experimental Workflow for CHN Analysis

The following diagram outlines the typical workflow for the elemental analysis of 3-Amino-6-methylpicolinamide using a modern CHN analyzer.

ElementalAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification Sample Weigh 1-3 mg of 3-Amino-6-methylpicolinamide into a tin capsule Combustion Flash Combustion (~1000°C in O2 atmosphere) Sample->Combustion CRM Weigh 1-3 mg of a Certified Reference Material (e.g., Acetanilide) CRM->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation of CO2, H2O, and N2 Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Calculation Calculation of %C, %H, %N Integration->Calculation Comparison Compare Experimental Results to Theoretical Values Calculation->Comparison

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-6-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safe handling, operational logistics, and disposal protocols for 3-Amino-6-methylpyridine-2-carboxamide (also known as 3-Amino-6-methylpicolinamide ).

CAS Number: 1314982-00-7 Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol Synonyms: 3-Amino-6-methylpicolinamide; 2-Carbamoyl-3-amino-6-methylpyridine.[1][2]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer (CAS 1314982-00-7) is often extrapolated from structural analogs (e.g., 3-aminopyridine derivatives), the Precautionary Principle applies. Aminopyridines are biologically active pharmacophores (often kinase inhibitor precursors) and should be treated as potent sensitizers and irritants .

GHS Classification (Derived from Analogous Structures)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4 (or 3)Harmful (or Toxic) if swallowed.[3]
Skin Corrosion/Irritation 2Causes skin irritation.[4][5]
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[3][5]
STOT - Single Exposure 3May cause respiratory irritation.[4]

Critical Warning: Pyridine derivatives can possess high transdermal permeability. Never assume standard latex gloves provide adequate protection for prolonged contact.

Personal Protective Equipment (PPE) Strategy

The following PPE matrix is designed to create a self-validating safety barrier. Do not deviate from these specifications.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for powders that can become airborne or solutions that may splash. Goggles seal the orbital area against fine particulates.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Reasoning: Pyridines can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff.
Respiratory N95 Respirator (for solids) or Fume Hood (Primary)Use a certified chemical fume hood for all open handling. If weighing outside a hood, an N95 or P100 respirator is mandatory to prevent inhalation of bioactive dust.
Body Lab Coat (Poly/Cotton) + Tyvek® Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Safe Handling Workflow

This workflow integrates safety checks directly into the experimental process.

Handling Protocol Diagram

HandlingWorkflow start START: Material Retrieval check Pre-Check: Fume Hood Airflow > 100 fpm start->check weigh Weighing: Use Anti-Static Gun (Prevent Powder Scattering) check->weigh Airflow OK solubilize Solubilization: Add Solvent SLOWLY (Exothermic Potential) weigh->solubilize reaction Reaction Setup: Inert Atmosphere (N2/Ar) solubilize->reaction waste Disposal: Segregate Stream reaction->waste Post-Experiment

Figure 1: Step-by-step handling logic ensuring engineering controls (fume hood) are verified before the chemical is exposed.

Detailed Protocol Steps
  • Engineering Control Verification: Before opening the vial, verify the fume hood face velocity is between 80–120 fpm .

  • Anti-Static Weighing: Aminopyridine powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which causes invisible surface contamination.

  • Solvent Addition: When dissolving (e.g., in DMSO or Methanol), add solvent to the solid. Pyridine derivatives can be weakly basic; exothermic solvation is possible.

  • Inert Storage: Store the solid under Nitrogen or Argon at 2–8°C . Oxidation of the amino group can occur over time, darkening the compound and potentially altering its toxicity profile.

Emergency Response & Spills

Immediate Action: In case of exposure, speed is critical.

  • Eye Contact: Rinse immediately for 15 minutes .[4][5] Do not stop sooner; basic compounds (pyridines) can cause penetrating injury that isn't immediately painful.

  • Skin Contact: Wash with soap and water.[4][5] Avoid using alcohol or organic solvents to clean skin, as this may increase transdermal absorption of the compound.

Spill Decision Matrix

SpillResponse start Spill Detected assess Assess Volume & Form start->assess minor Minor (< 5g / Solid) assess->minor Powder/Small major Major (> 5g / Solution) assess->major Liquid/Large action_minor 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Double bag waste minor->action_minor action_major 1. Evacuate Area 2. Alert EHS 3. Do NOT attempt cleanup alone major->action_major

Figure 2: Decision logic for spill containment based on volume and physical state.

Waste Disposal Strategy

Proper disposal prevents environmental contamination and regulatory fines.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a clear hazardous waste bag labeled "Toxic Solid Debris - Pyridine Derivative" .
Liquid Waste Mother liquors, reaction solvents.Collect in "Basic Organic Waste" container. Do not mix with oxidizers (e.g., Nitric acid) to prevent violent reactions.
Sharps Needles/syringes used with the compound.Dispose of in a rigid sharps container, regardless of whether the needle is "clean" or not.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394178, 3-Amino-6-methylpicolinamide (CAS 1314982-00-7). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Standards (29 CFR 1910.1000). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.